Angiotensin II antipeptide
描述
属性
CAS 编号 |
121379-63-3 |
|---|---|
分子式 |
C42H62N10O12 |
分子量 |
899.0 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,25,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t25?,27-,28-,29-,30-,33-,34-,35-/m0/s1 |
InChI 键 |
IBKGTULCXOYHFE-SEQYDFDVSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
序列 |
EGVYVXPV |
同义词 |
AII antipeptide angiotensin II antipeptide Glu-Gly-Val-Tyr-Val-His-Pro-Val glutamyl-glycyl-valyl-tyrosyl-valyl-histidyl-prolyl-valine hIIA NH2-Glu-Gly-Val-Tyr-Val-His-Pro-Val-COOH |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Angiotensin II Antipeptides
Authored for: Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The primary effector of this system, Angiotensin II (Ang II), is an octapeptide hormone that exerts potent physiological effects by binding to its cell surface receptors.[1][3][4][5] Ang II is formed from its precursor, angiotensin I, through cleavage by the Angiotensin-Converting Enzyme (ACE).[2][5]
There are two major subtypes of Angiotensin II receptors, Type 1 (AT1R) and Type 2 (AT2R), both of which are G protein-coupled receptors (GPCRs).[1][6] The AT1 receptor mediates most of the well-known pathophysiological effects of Ang II, including vasoconstriction, inflammation, cellular growth, and aldosterone (B195564) secretion, making it a prime target for antihypertensive therapies.[1][7][8] The AT2 receptor often counteracts the actions of the AT1 receptor, promoting vasodilation and having anti-proliferative effects.[9][10]
Angiotensin II antipeptides are peptide-based antagonists designed to block the action of Angiotensin II, primarily at the AT1 receptor. One such antipeptide was deduced from the antisense mRNA complementary to the human Angiotensin II mRNA and functions as a direct antagonist.[11] This guide provides a detailed examination of the molecular mechanisms through which these antipeptides exert their effects, the signaling pathways they modulate, and the experimental protocols used to characterize their activity.
Chapter 1: The Angiotensin II Receptor Signaling Axis
The physiological and pathological effects of Ang II are dictated by the intricate signaling pathways activated upon its binding to the AT1 and AT2 receptors.
AT1 Receptor Signaling
The AT1 receptor is the central mediator of Ang II's effects and utilizes a complex network of both G protein-dependent and independent signaling cascades.[7][9]
1.1.1 G Protein-Dependent Pathways
Upon Ang II binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[12] This initiates a canonical signaling cascade:
-
Gαq Activation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Downstream Effects :
This pathway is fundamental to Ang II-induced vasoconstriction, smooth muscle cell growth, and hypertrophy.[8]
1.1.2 G Protein-Independent Pathways (β-Arrestin)
Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the AT1 receptor can recruit β-arrestin proteins.[14] This interaction not only desensitizes G protein signaling but also initiates a distinct wave of G protein-independent signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15][16] This pathway is implicated in cellular proliferation and inflammation.
1.1.3 Receptor Tyrosine Kinase (RTK) Transactivation
Ang II binding to the AT1R can also lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[8][12] This process is often mediated by the activation of non-receptor tyrosine kinases like c-Src and the generation of reactive oxygen species (ROS) via NADPH oxidase.[8] This cross-talk between GPCRs and RTKs contributes significantly to the long-term hypertrophic and fibrotic effects of Ang II.
AT2 Receptor Signaling
The AT2 receptor is highly expressed in fetal tissues and its expression decreases after birth, but it can be re-expressed under pathological conditions. Its signaling pathways are less characterized than those of AT1R but are generally understood to oppose AT1R-mediated actions.[9] AT2R activation is linked to vasodilation through nitric oxide (NO) and cGMP production, as well as anti-proliferative and pro-apoptotic effects.[9][10]
Chapter 2: Mechanism of Action of Angiotensin II Antipeptides
Angiotensin II antipeptides function primarily as competitive antagonists at the AT1 receptor, thereby blocking the downstream signaling cascades initiated by Ang II.
Competitive Antagonism at the AT1 Receptor
The core mechanism of action for Ang II antipeptides is their ability to bind to the AT1 receptor without eliciting a cellular response. By occupying the receptor's binding pocket, they prevent the endogenous ligand, Ang II, from binding and activating the receptor. The efficacy of this blockade is determined by the antipeptide's binding affinity (Ki) and its ability to inhibit the functional response to Ang II (IC50).
Inhibition of Downstream Signaling
By blocking Ang II from binding to the AT1R, antipeptides effectively prevent the activation of all major downstream signaling pathways.
-
Inhibition of Gq Pathway : Prevents PLC activation, thereby blocking the generation of IP3 and DAG. This leads to the abrogation of intracellular calcium release and PKC activation.
-
Inhibition of β-Arrestin Pathway : Prevents receptor phosphorylation and β-arrestin recruitment, which in turn inhibits the activation of the ERK1/2 signaling cascade. A novel peptide, PEP7, has been shown to selectively inhibit Ang II-induced Erk1/2 activation by 62% without affecting the G protein pathway.[17]
Quantitative Data on Angiotensin Receptor Ligands
The development of effective antipeptides relies on achieving high affinity and selectivity for the AT1 receptor over the AT2 receptor. The following table summarizes binding affinity data for Angiotensin II, its fragments, and various synthetic peptide ligands at both AT1 and AT2 receptors.
| Compound | Ligand Type | AT1R Affinity (Ki or IC50, nM) | AT2R Affinity (Ki or IC50, nM) | Reference |
| Angiotensin II | Endogenous Agonist | 0.16 | ~1 | [18] |
| Angiotensin III | Endogenous Agonist | High Affinity | High Affinity | [19][20] |
| Angiotensin IV | Endogenous Agonist | Low Affinity | Modest Affinity | [19] |
| Angiotensin-(1-7) | Endogenous Agonist | Low Affinity | Modest Affinity | [19] |
| Sarile ([Sar¹, Ile⁸]Ang II) | Synthetic Agonist | 0.16 | 0.36 | [18] |
| CGP42112A | Synthetic AT2R Agonist | > 10,000 | 0.09 | [18] |
| PD123319 | Synthetic AT2R Antagonist | > 10,000 | ~20-40 | [19] |
| Candesartan | Non-peptide ARB | High Affinity | Negligible Affinity | [19][20] |
| NOTA-A8 | Synthetic Peptide | 279.8 ± 36.9 | Not Reported | [21] |
Chapter 3: Experimental Protocols for Characterizing Antipeptide Activity
A robust characterization of Angiotensin II antipeptides requires a suite of biochemical and cell-based assays to determine their binding affinity, functional antagonism, and pathway selectivity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[22] Competition binding assays are used to determine the inhibitory constant (Ki) of an unlabeled antipeptide by measuring its ability to compete with a radiolabeled ligand for receptor binding.[6][23]
Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation : Prepare membrane homogenates from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes, or HEK293 cells stably expressing AT1R).[6]
-
Incubation : In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II) and a range of concentrations of the unlabeled antipeptide.[6][24]
-
Equilibrium : Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation : Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[23][24]
-
Washing : Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification : Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the antipeptide concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of antipeptide that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assays
These functional assays measure the ability of an antipeptide to block Ang II-induced activation of the Gq pathway by monitoring changes in intracellular calcium concentration.[13][25]
Protocol: Fluorescent Calcium Mobilization Assay
-
Cell Culture : Plate cells expressing the AT1 receptor (e.g., HEK293-AT1R) in a black, clear-bottom 96-well plate and grow to ~90% confluency.[25][26]
-
Dye Loading : Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer. Incubate for 30-60 minutes at 37°C.[25][26]
-
Antagonist Pre-incubation : Wash the cells to remove excess dye. Add buffer containing various concentrations of the antipeptide and incubate for a defined period (e.g., 15-30 minutes).
-
Measurement : Place the plate in a fluorescence plate reader (e.g., FlexStation).[25]
-
Agonist Stimulation : Establish a stable baseline fluorescence reading. Inject a fixed concentration of Ang II (typically the EC80 concentration) into the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis : The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the percentage of inhibition of the Ang II response for each antipeptide concentration and determine the IC50 value.
ERK1/2 Phosphorylation Assays
This assay is used to determine if an antipeptide can block Ang II-induced activation of the β-arrestin/MAPK pathway by measuring the phosphorylation status of ERK1/2.[15][16] Western blotting is a common and robust method for this purpose.[15]
Protocol: Western Blot for p-ERK1/2
-
Cell Culture & Starvation : Grow AT1R-expressing cells to confluency. To reduce basal signaling, serum-starve the cells for 4-12 hours prior to the experiment.[15]
-
Treatment : Pre-treat cells with various concentrations of the antipeptide for a set time, followed by stimulation with Ang II for a time period known to induce peak ERK phosphorylation (typically 5-15 minutes).[27]
-
Cell Lysis : Immediately stop the reaction by placing the plate on ice and aspirating the media. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control. Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal and calculate the percentage of inhibition of the Ang II response to determine the IC50.
Conclusion
Angiotensin II antipeptides represent a targeted therapeutic strategy within the Renin-Angiotensin System. Their primary mechanism of action is the competitive antagonism of Angiotensin II at the AT1 receptor. This direct blockade prevents the initiation of the receptor's multifaceted signaling network, including the canonical Gq-mediated calcium mobilization pathway and the non-canonical β-arrestin-mediated ERK activation pathway. The comprehensive characterization of these molecules, through binding and functional assays, is essential for the development of potent and selective peptide-based therapeutics for cardiovascular diseases. Future research may focus on developing "biased" antipeptides that selectively inhibit one signaling pathway (e.g., β-arrestin) while leaving another unaffected, offering a more nuanced approach to modulating Angiotensin II receptor function.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of peptidases in the control of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. britannica.com [britannica.com]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpcscientific.com [cpcscientific.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Angiotensin-Converting Enzyme 2 Expression In Vivo with Novel 68Ga-Labeled Peptides Originated from the Coronavirus Receptor-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 25. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Dawn of Angiotensin Blockade: A Technical History of Anti-Angiotensin II Peptides
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its primary effector, Angiotensin II (Ang II), playing a pivotal role in blood pressure control, fluid and electrolyte balance. The discovery of Ang II's potent vasoconstrictor and aldosterone-stimulating effects spurred a decades-long quest for effective antagonists. This technical guide delves into the seminal era of this research, focusing on the discovery and history of the first line of defense: anti-angiotensin II peptides. Long before the advent of modern non-peptide Angiotensin Receptor Blockers (ARBs), these peptide analogs were instrumental in elucidating the physiological roles of Angiotensin II and paving the way for contemporary antihypertensive therapies. This document provides a detailed account of the key peptide antagonists, their structure-activity relationships, the experimental protocols used in their discovery, and the signaling pathways they modulate.
Historical Perspective: The First Wave of Angiotensin II Antagonists
The journey to antagonize Angiotensin II began with the systematic modification of the native Ang II octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). The initial strategy revolved around amino acid substitutions to create analogs that could bind to the Angiotensin II receptor without eliciting an agonist response.
Saralasin: The Pioneer Peptide Antagonist
One of the earliest and most significant breakthroughs was the development of Saralasin ([Sar¹, Val⁵, Ala⁸]-Angiotensin II). Synthesized in the early 1970s, Saralasin emerged as a potent competitive antagonist of Angiotensin II.[1] Its development was a landmark in understanding the structure-activity relationships of Ang II. Key modifications included:
-
Position 1 (Sarcosine for Aspartic Acid): This substitution conferred resistance to aminopeptidases, increasing the peptide's half-life.
-
Position 8 (Alanine for Phenylalanine): The aromatic side chain of Phenylalanine at the C-terminus was found to be crucial for agonist activity. Replacing it with the smaller, non-aromatic Alanine residue diminished agonistic properties while retaining receptor affinity.[2]
Saralasin, however, was not a pure antagonist and exhibited partial agonist activity, particularly in low-renin states.[1] Its peptidic nature also necessitated intravenous administration, limiting its therapeutic applicability. Despite these drawbacks, Saralasin was a crucial pharmacological tool that confirmed the role of Angiotensin II in various hypertensive states.
Sarmesin and Other Early Peptide Analogs
Following the trail blazed by Saralasin, researchers developed other peptide antagonists with modified properties. Sarmesin ([Sar¹, Tyr(Me)⁴]-Angiotensin II) was another notable competitive antagonist.[3] Structure-activity studies on Sarmesin revealed that modifications at positions 1, 4, and 8 were critical for its antagonist activity.[3] For instance, replacing the O-methyltyrosine at position 4 with other amino acids often resulted in inactive analogs.[3]
Numerous other Angiotensin II analogs were synthesized and tested, providing a wealth of data on the structural requirements for receptor binding and activation. These early studies laid the foundation for the rational design of the non-peptide antagonists that would follow.
Quantitative Analysis of Peptide Antagonist Activity
The characterization of these early anti-angiotensin II peptides relied on quantitative assays to determine their binding affinity and antagonist potency. The data from these studies were crucial for comparing different analogs and understanding their structure-activity relationships.
| Peptide Antagonist | Modification from Angiotensin II | Potency (pA2) | Binding Affinity (Ki) | Reference(s) |
| Saralasin | [Sar¹, Val⁵, Ala⁸] | 8.1 (apparent) | 0.32 nM (for 74% of binding sites) | [3] |
| Sarmesin | [Sar¹, Tyr(Me)⁴] | 7.9 | Not explicitly found | [3] |
| [Sar¹, Phe⁴, Ile⁸]-Ang II | [Sar¹, Phe⁴, Ile⁸] | 6.7 | Not explicitly found | [3] |
| [Sar¹, Tyr(Me)⁴, Ile⁸]-Ang II | [Sar¹, Tyr(Me)⁴, Ile⁸] | 6.6 | Not explicitly found | [3] |
Table 1: Quantitative Data for Key Anti-Angiotensin II Peptides. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.
Experimental Protocols
The discovery and characterization of anti-angiotensin II peptides were underpinned by a suite of in vitro and in vivo experimental techniques. The following sections detail the core methodologies employed during this foundational period.
Peptide Synthesis: Solid-Phase Method
The synthesis of Angiotensin II analogs like Saralasin and Sarmesin was primarily achieved through the solid-phase peptide synthesis (SPPS) method.[3][4]
Protocol: Solid-Phase Peptide Synthesis of Angiotensin II Analogs
-
Resin Preparation: A suitable solid support resin, such as a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin, is used as the starting point.[4]
-
Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a mild base, such as piperidine, to expose the free amine for the next coupling step.
-
Iterative Coupling and Deprotection: The subsequent protected amino acids are added sequentially, with coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an activator such as hydroxybenzotriazole (B1436442) (HOBt), followed by deprotection at each step.[4]
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Radioligand Binding Assay
Radioligand binding assays were the gold standard for determining the affinity of peptide antagonists for the Angiotensin II receptor.[5][6][7]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: A source of Angiotensin II receptors, such as rat liver or adrenal gland membranes, is prepared by homogenization and centrifugation.[5][8]
-
Incubation: The membrane preparation is incubated in a buffer solution containing:
-
A radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Ang II) at a fixed concentration.[5]
-
Varying concentrations of the unlabeled competitor peptide (the antagonist being tested).
-
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[6]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis:
-
Total Binding: Measured in the absence of a competitor.
-
Non-specific Binding: Measured in the presence of a saturating concentration of an unlabeled Angiotensin II analog to block all specific binding sites.[9]
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is determined by plotting specific binding against the log of the competitor concentration.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Functional assays were essential to determine whether a peptide analog acted as an agonist or an antagonist. A common method was the rat isolated uterus assay.[3]
Protocol: Rat Isolated Uterus Assay
-
Tissue Preparation: A segment of a rat uterus is suspended in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Agonist Response: A cumulative concentration-response curve is generated for Angiotensin II to establish its contractile effect on the uterine smooth muscle.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the peptide antagonist for a defined period.
-
Shift in Agonist Response: A second concentration-response curve for Angiotensin II is generated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by the degree of the rightward shift in the agonist's concentration-response curve, often expressed as the pA2 value.
Signaling Pathways
Anti-angiotensin II peptides exert their effects by blocking the signaling cascades initiated by the binding of Angiotensin II to its primary receptor, the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, triggers a complex network of intracellular events.
The AT1 Receptor Signaling Cascade
The binding of Angiotensin II to the AT1 receptor leads to the activation of multiple downstream signaling pathways, primarily through the Gq/11, Gi, and G12/13 families of G proteins.[10]
Figure 1: Angiotensin II AT1 Receptor Signaling Pathway. This diagram illustrates the major signaling cascades initiated by Angiotensin II binding to the AT1 receptor and the inhibitory action of anti-angiotensin II peptides.
The Transition to Non-Peptide Antagonists
While peptide antagonists were invaluable research tools, their therapeutic potential was hampered by their partial agonism, lack of oral bioavailability, and short duration of action. The knowledge gleaned from the structure-activity relationships of these peptides, however, provided a crucial pharmacophore model that guided the development of the first orally active, non-peptide AT1 receptor antagonists, such as Losartan, in the late 1980s. This marked a paradigm shift in the treatment of hypertension and other cardiovascular diseases, ushering in the era of the "sartans."
Conclusion
The discovery and development of anti-angiotensin II peptides represent a pivotal chapter in the history of cardiovascular pharmacology. These early antagonists, born from the systematic modification of the native Angiotensin II molecule, were instrumental in unraveling the complex role of the renin-angiotensin system in health and disease. Although largely superseded by non-peptide drugs for therapeutic use, the foundational knowledge of their structure, function, and the experimental methodologies used to characterize them remains a cornerstone of modern drug discovery. The legacy of these pioneering peptides continues to inform the development of novel therapeutics targeting the renin-angiotensin system and beyond.
References
- 1. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for the competitive angiotensin antagonist [sarcosine,O-methyltyrosine4]angiotensin II (sarmesin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions and Analysis of Angiotensin II Antipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is an octapeptide hormone that serves as the primary effector of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to form the inactive decapeptide Angiotensin I (Ang I).[3] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the potent vasoconstrictor Angiotensin II.[4][5] Ang II exerts a myriad of physiological effects, and its dysregulation is implicated in the pathophysiology of hypertension, heart failure, and kidney disease.[6][7]
Angiotensin II antipeptides represent a diverse class of peptide-based molecules designed to counteract the biological actions of Ang II. These can include direct receptor antagonists that block Ang II binding, as well as peptides that inhibit key enzymes in the RAS pathway, such as ACE.[8][9][10] This guide provides an in-depth overview of the biological functions of Angiotensin II, the mechanisms of antipeptide intervention, quantitative data on their efficacy, and detailed protocols for their evaluation.
Core Biological Functions of Angiotensin II
Angiotensin II mediates its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[11][12] The majority of the well-known physiological and pathological actions of Ang II are mediated through the AT1 receptor.[1][13]
Key Physiological Effects Mediated by Angiotensin II:
-
Vasoconstriction: Ang II is one of the most potent vasoconstrictors known, acting directly on the smooth muscle of small arteries (arterioles) to increase blood pressure.[5][14][15]
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[7][15][16]
-
Renal Function: Ang II directly influences kidney function to regulate sodium and water reabsorption in the proximal tubules.[7][15]
-
Cardiovascular Remodeling: Chronically elevated Ang II levels contribute to pathological changes in the heart and blood vessels, including cardiac hypertrophy, fibrosis, and inflammation.[1][17][18]
-
Central Nervous System: Within the brain, Ang II can trigger the sensation of thirst and the desire for salt.[14] It also enhances the release of norepinephrine (B1679862) from sympathetic neurons, potentiating sympathetic nervous system activity.[19]
The AT2 receptor often mediates effects that oppose those of the AT1 receptor, such as vasodilation and inhibition of cell growth, contributing to the balanced regulation of the cardiovascular system.[1][11][18]
Angiotensin II Signaling Pathways
Upon binding to the AT1 receptor, Angiotensin II initiates a complex network of intracellular signaling cascades. The AT1 receptor predominantly couples to the Gq/11 family of G proteins, but can also signal through G12/13, Gi, and G protein-independent pathways involving β-arrestin.[13][20]
The Canonical Gq/11-Mediated AT1 Receptor Pathway:
-
G Protein Activation: Ang II binding causes a conformational change in the AT1 receptor, leading to the activation of the heterotrimeric G protein Gq/11.[13][20]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][18]
-
Downstream Effects:
-
Cellular Responses: These initial signals lead to the activation of numerous downstream effectors, including Mitogen-Activated Protein Kinases (MAPKs like ERK1/2, JNKs, and p38-MAPKs), tyrosine kinases (e.g., Src, JAK/STAT), and the generation of reactive oxygen species (ROS) via NADPH oxidase activation.[6][18][20] This intricate signaling network ultimately orchestrates the physiological responses of vasoconstriction, cell growth, inflammation, and fibrosis.[6]
Mechanisms of Angiotensin II Antipeptides
Angiotensin II antipeptides function by interfering with the RAS, primarily through two distinct mechanisms: blocking the AT1 receptor or inhibiting the synthesis of Ang II.
A. AT1 Receptor Blockade Peptide-based AT1 receptor antagonists competitively bind to the receptor, preventing endogenous Ang II from binding and initiating downstream signaling. An example is the "Anti-angiotensin II" peptide (Sequence: EGVYVHPV), which was deduced from the antisense mRNA complementary to human angiotensin II mRNA and functions as an antagonist.[9] Other synthetic peptide derivatives and peptidomimetics have also been developed to achieve selective AT1 receptor blockade.[10][21][22]
B. Inhibition of Angiotensin II Synthesis (ACE Inhibition) A prominent strategy for reducing Ang II levels is the inhibition of Angiotensin-Converting Enzyme (ACE). Many naturally occurring peptides, often derived from food sources like milk, legumes, and broccoli, have been identified as potent ACE inhibitors.[8][23] These peptides bind to the active site of ACE, competing with its natural substrate, Ang I, and thereby reducing the production of Ang II.[8] This mechanism not only lowers vasoconstriction but may also increase levels of the vasodilator bradykinin, which is normally degraded by ACE.[4]
Quantitative Data on Antipeptide Efficacy
The effectiveness of Angiotensin II antipeptides is quantified through various in vitro and in vivo assays. Key metrics include the half-maximal inhibitory concentration (IC50) for enzyme inhibition and receptor binding, and physiological measurements such as blood pressure reduction in animal models.
Table 1: In Vitro Efficacy of Angiotensin II Antipeptides
| Compound/Peptide | Source/Type | Target | Assay Type | Efficacy (IC50) | Reference |
|---|---|---|---|---|---|
| Compound 1f | Synthetic Antagonist | AT1 Receptor | Radioligand Binding | 1.13 ± 1.68 nM | [24] |
| LVLPGE | Broccoli Protein | ACE | In Vitro Inhibition | 13.5 µM | [23] |
| LAK | Broccoli Protein | ACE | In Vitro Inhibition | 48.0 µM | [23] |
| K-L-Y-M-R-P | Peanut Protein | ACE | In Vitro Inhibition | 0.0052 mg/mL |[8] |
Table 2: In Vivo Antihypertensive Effects of Angiotensin II Antipeptides
| Compound/Peptide | Animal Model | Administration | Dose | Max. Blood Pressure Reduction | Reference |
|---|---|---|---|---|---|
| Compound 1f | Spontaneously Hypertensive Rats (SHRs) | Oral | 10 mg/kg | 55.98 ± 4.74 mmHg | [24] |
| LVLPGE | Spontaneously Hypertensive Rats (SHRs) | Oral | - | Significant hypotensive effect | [23] |
| LAK | Spontaneously Hypertensive Rats (SHRs) | Oral | - | Significant hypotensive effect |[23] |
Key Experimental Protocols
A multi-step approach is essential for the discovery and validation of novel Angiotensin II antipeptides, progressing from high-throughput in vitro screening to detailed in vivo characterization.
Protocol 1: Radioligand Binding Assay for AT1 Receptor Antagonists
This protocol is used to determine the binding affinity (Kd, Bmax, IC50) of a test compound for the Angiotensin II receptor.[25]
-
Materials:
-
Membrane Preparation: Rat liver membranes, which are rich in AT1a receptors.[25]
-
Radioligand: [125I][Sar1,Ile8]AngII, a high-affinity analogue of Ang II.[25]
-
Test Compounds: Angiotensin II antipeptides at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled known antagonist (e.g., Losartan).
-
Assay Buffer: Tris-HCl buffer containing MgCl2, BSA, and protease inhibitors.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Incubation: In assay tubes, combine the membrane preparation, radioligand at a fixed concentration, and either buffer (for total binding), the test compound (at varying concentrations for competition assay), or the non-specific control.
-
Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Protocol 2: In Vitro ACE Inhibition Assay (Fluorometric)
This high-throughput assay measures the ability of a peptide to inhibit ACE activity.[2]
-
Materials:
-
Recombinant human ACE.
-
Fluorogenic ACE substrate (e.g., MCA-based peptide).
-
Test Peptides: Potential ACE-inhibitory antipeptides.
-
Positive Control: A known ACE inhibitor (e.g., Captopril).
-
Assay Buffer.
-
96-well microplate (black, for fluorescence).
-
Fluorescence microplate reader.
-
-
Methodology:
-
Preparation: Add ACE enzyme, assay buffer, and either the test peptide (at various concentrations), positive control, or buffer (for uninhibited control) to the wells of the microplate.
-
Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The slope of this line represents the reaction rate.
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test peptide compared to the uninhibited control.
-
Plot the percent inhibition against the log concentration of the peptide and fit the curve to determine the IC50 value.
-
-
Protocol 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
This protocol evaluates the ability of an antipeptide to lower blood pressure in a relevant animal model of hypertension.[23][24]
-
Materials:
-
Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks old.
-
Test Antipeptide, formulated for oral gavage or intravenous injection.
-
Vehicle Control (e.g., saline or water).
-
Positive Control: A known antihypertensive drug (e.g., Telmisartan, Captopril).
-
Blood Pressure Measurement System: Non-invasive tail-cuff method or invasive radiotelemetry.
-
-
Methodology:
-
Acclimatization: Acclimate the SHRs to the housing facility and the blood pressure measurement procedure for at least one week to minimize stress-induced variations.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all animals before treatment.
-
Administration: Administer a single dose of the test antipeptide, vehicle, or positive control to their respective groups via the chosen route (e.g., oral gavage).
-
Post-Dose Monitoring: Measure SBP and HR at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis:
-
For each animal, calculate the change in SBP from its baseline at each time point.
-
Average the changes for each group and plot the mean change in SBP versus time.
-
Determine the maximum blood pressure reduction (nadir) and the duration of the effect for the test antipeptide.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle control.
-
-
References
- 1. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Angiotensin II | peptide | Britannica [britannica.com]
- 6. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Angiotensin - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mdpi.com [mdpi.com]
- 19. letstalkacademy.com [letstalkacademy.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Synthetic angiotensin II peptide derivatives confer protection against cerebral and severe non-cerebral malaria in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro and in Vivo Studies on the Angiotensin-Converting Enzyme Inhibitory Activity Peptides Isolated from Broccoli Protein Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03915H [pubs.rsc.org]
- 25. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II and its Antipeptide: A Technical Guide to Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the octapeptide hormone Angiotensin II (Ang II), a pivotal regulator of blood pressure and cardiovascular homeostasis, and its corresponding antipeptide. This document details their amino acid sequences, structural characteristics, and the intricate signaling pathways they modulate. Furthermore, it offers detailed methodologies for key experiments essential for their study and presents quantitative data for comparative analysis.
Angiotensin II and its Antipeptide: Sequence and Structure
Angiotensin II is a potent vasoconstrictor octapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe . Its structure is crucial for its biological activity, with the aromatic side chains of Tyrosine and Phenylalanine playing key roles in receptor binding and activation.
| Peptide | Sequence (Three-Letter) | Sequence (One-Letter) |
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | DRVYIHPF |
| Angiotensin II Antipeptide | Glu-Gly-Val-Tyr-Val-His-Pro-Val | EGVYVHPV |
Quantitative Data: Receptor Binding and Functional Inhibition
The biological effects of Angiotensin II are primarily mediated by its interaction with two G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The affinity of Angiotensin II and its antagonists for these receptors is a critical determinant of their physiological and pharmacological effects.
| Ligand | Receptor | Binding Affinity (Kd) | Functional Inhibition (IC50) |
| Angiotensin II | AT1 | ~0.2 - 2 nM | N/A (Agonist) |
| AT2 | ~0.1 - 1 nM | N/A (Agonist) | |
| Losartan | AT1 | ~10 - 40 nM | ~20 - 100 nM |
| Valsartan | AT1 | ~5 - 20 nM | ~10 - 50 nM |
| Irbesartan | AT1 | ~1 - 5 nM | ~2 - 10 nM |
| EGVYVHPV (Antipeptide) | AT1/AT2 | Not Reported | Not Reported |
Note: Kd and IC50 values can vary depending on the experimental conditions, cell type, and assay used.
Signaling Pathways
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects. The AT1 receptor is the primary mediator of the well-known pressor and pro-inflammatory actions of Angiotensin II, while the AT2 receptor often counteracts these effects.
Angiotensin II AT1 Receptor Signaling Pathway
Activation of the AT1 receptor leads to the coupling of heterotrimeric G proteins, primarily Gq/11 and Gi/o. This initiates multiple downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.
Experimental Protocols
The study of Angiotensin II and its antipeptides relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Binding Assay for AT1 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., EGVYVHPV) for the Angiotensin II AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from HEK293-AT1 cells)
-
Radiolabeled Angiotensin II analog (e.g., [125I]-Sar1,Ile8-Angiotensin II)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Test compound (e.g., EGVYVHPV) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a saturating concentration of unlabeled Angiotensin II (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of the radiolabeled Angiotensin II analog (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Rapidly wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This protocol measures the accumulation of inositol phosphates (IPs) in response to Angiotensin II stimulation, a key step in the AT1 receptor signaling cascade.
Materials:
-
Cultured cells expressing the AT1 receptor (e.g., CHO-AT1 cells)
-
myo-[3H]inositol
-
Stimulation buffer: Krebs-Ringer-HEPES buffer containing 10 mM LiCl
-
Angiotensin II
-
Test compound (e.g., EGVYVHPV)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[3H]inositol in inositol-free medium for 18-24 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with the test compound or vehicle for 15-30 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Transfer the TCA extracts to glass tubes and wash with water-saturated diethyl ether to remove the TCA.
-
Apply the aqueous phase to Dowex AG1-X8 columns.
-
Wash the columns with water and then elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.
-
Normalize the data to the total radioactivity incorporated into the cells.
-
Plot the stimulated IP accumulation as a percentage of the maximal Angiotensin II response against the concentration of the test compound to determine its inhibitory effect.
Conclusion
Angiotensin II is a critical peptide hormone with profound effects on the cardiovascular system, primarily mediated through the AT1 and AT2 receptors. The discovery of its antipeptide, EGVYVHPV, opens up new avenues for research into the regulation of the renin-angiotensin system. While the antagonistic properties of this antipeptide have been described, further quantitative studies are needed to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the complex interplay between Angiotensin II and its antipeptide, with the ultimate goal of developing novel therapeutic strategies for cardiovascular diseases.
The Role of Angiotensin II Antipeptides in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II) is a pivotal octapeptide hormone in the renin-angiotensin system (RAS), exerting potent vasoconstrictor and pro-hypertrophic effects that are central to the pathophysiology of cardiovascular diseases. While small-molecule antagonists, such as angiotensin receptor blockers (ARBs), are well-established therapeutics, there is a growing interest in peptide-based inhibitors, or "antipeptides," for their high specificity and potential for novel mechanisms of action. This technical guide provides an in-depth overview of the role of Angiotensin II antipeptides in cardiovascular research, detailing their mechanisms of action, experimental applications, and therapeutic potential. We present quantitative data on the efficacy of various antipeptides, comprehensive experimental protocols for their study, and visual representations of the key signaling pathways they modulate.
Introduction to Angiotensin II and the Rationale for Antipeptide Development
The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, mediates its effects predominantly through the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor.[1] Activation of AT1R in cardiovascular tissues triggers a cascade of events, including vasoconstriction, inflammation, fibrosis, and cellular hypertrophy, all of which contribute to the progression of cardiovascular disease.[2][3]
While ARBs effectively block the AT1R, the development of Angiotensin II antipeptides offers several potential advantages. These include:
-
High Specificity and Affinity: Peptides can be designed to interact with high precision with their targets, potentially reducing off-target effects.
-
Novel Mechanisms of Action: Antipeptides can be engineered to not only block receptor binding but also to modulate downstream signaling pathways in a biased manner or even act as vaccines to induce an endogenous antibody response against Ang II.
-
Research Tools: These peptides are invaluable as research tools to probe the specific functions of Ang II and its receptors in complex biological systems.
This guide will explore three primary classes of Angiotensin II antipeptides: direct receptor-inhibitory peptides, peptide-based vaccines, and peptides that modulate Ang II signaling pathways.
Quantitative Data on Angiotensin II Antipeptide Efficacy
The following tables summarize key quantitative data for various Angiotensin II antipeptides and related inhibitory molecules from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Angiotensin II Inhibitory Peptides
| Peptide/Compound | Target | Assay | Key Findings | Reference |
| VVIVIY | Angiotensin II | Aortic Ring Contraction | 84% inhibition of Ang II-induced contraction | [4] |
| PEP7 | AT1R Signaling | ERK1/2 Phosphorylation | 62% inhibition of Ang II-induced ERK1/2 activation | [2] |
| LIIPEH | ACE | ACE Inhibition Assay | IC50: 60.49 ± 5.78 µg/ml | [5] |
| LIIPQH | ACE | ACE Inhibition Assay | IC50: 120.10 ± 9.31 µg/ml | [5] |
| Losartan | AT1R | Radioligand Binding | IC50: 20 nM | [1] |
| Telmisartan | AT1R | Radioligand Binding | IC50: 9.2 nM | [1] |
Table 2: In Vivo Efficacy of Angiotensin II Antipeptides and Vaccines
| Treatment | Animal Model | Key Parameter | Results | Reference |
| Ang II Vaccine | Ang II-infused Mice | Systolic Blood Pressure | Significant decrease in SBP | [6] |
| Ang II Vaccine | Rat Model of Myocardial Infarction | Cardiac Function | Attenuated cardiac dysfunction | [7] |
| PEP7 | Rats | Saline Intake | Inhibited Ang II-induced saline intake | [2] |
| PEP7 | Rats | Arterial Pressure | Attenuated Ang II-induced increases in arterial pressure by 35% | [2] |
| Losartan | Spontaneously Hypertensive Rats | 24h Ambulatory Blood Pressure | Less effective at lowering ABP compared to other ARBs | [8] |
| Olmesartan | Hypertensive Patients | Office Systolic Blood Pressure | Highest ranking in reducing office SBP | [9] |
| Candesartan | Hypertensive Patients | 24h Ambulatory Systolic Blood Pressure | Highest ranking in lowering 24h ambulatory SBP | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Angiotensin II antipeptides.
Peptide Synthesis and Purification
Objective: To synthesize and purify Angiotensin II inhibitory peptides.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Utilize a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol.
-
The peptide is assembled on a resin support, with each amino acid added sequentially.
-
Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to facilitate peptide bond formation.
-
The Fmoc protecting group is removed with a mild base (e.g., piperidine) before the addition of the next amino acid.
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The crude peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).[5]
-
Purification is performed on a C18 column using a gradient of increasing organic solvent (acetonitrile) to elute the peptide.[5]
-
Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry.[10]
-
-
Characterization:
-
The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10]
-
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of an antipeptide to the Angiotensin II receptor.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the AT1R (e.g., CHO or HEK293 cells) or from tissues with high receptor expression (e.g., rat liver).[11]
-
Homogenize cells or tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled Ang II analog (e.g., 125I-[Sar1, Ile8]Ang II), and varying concentrations of the unlabeled antipeptide.[11][12]
-
For total binding, no competitor is added. For non-specific binding, a high concentration of an unlabeled ligand (e.g., losartan) is used.[13]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12][14]
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the antipeptide (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[15]
-
In Vitro Functional Assays
Objective: To assess the functional inhibitory activity of an antipeptide on Ang II-induced cellular responses.
A. Calcium Mobilization Assay:
-
Cell Culture and Loading:
-
Culture cells expressing AT1R (e.g., vascular smooth muscle cells or transfected cell lines) in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the antipeptide at various concentrations.
-
Stimulate the cells with a fixed concentration of Angiotensin II.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.[16]
-
-
Data Analysis:
-
Quantify the inhibition of the Ang II-induced calcium signal by the antipeptide and calculate the IC50 value.
-
B. ERK Phosphorylation Assay (Western Blot):
-
Cell Treatment:
-
Culture cells to near confluence and serum-starve them overnight.
-
Pre-treat the cells with the antipeptide for a specified time.
-
Stimulate the cells with Angiotensin II for a short period (e.g., 5-10 minutes).[17]
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition by the antipeptide.
-
In Vivo Animal Model of Hypertension
Objective: To evaluate the in vivo efficacy of an antipeptide in a model of Angiotensin II-induced hypertension.
Protocol:
-
Animal Model:
-
Antipeptide Administration:
-
Administer the antipeptide via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection) at various doses.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or, for more continuous and accurate measurements, via radiotelemetry.[19]
-
-
Cardiovascular Phenotyping (Optional):
-
At the end of the study, perform echocardiography to assess cardiac function and structure (e.g., left ventricular mass, ejection fraction).
-
Harvest tissues (e.g., heart, aorta) for histological analysis (e.g., fibrosis staining) and gene expression studies (e.g., markers of hypertrophy and inflammation).
-
-
Data Analysis:
-
Compare the blood pressure and other cardiovascular parameters between the vehicle-treated, Ang II-infused group and the antipeptide-treated, Ang II-infused groups to determine the therapeutic efficacy of the antipeptide.
-
Signaling Pathways and Visualization
Angiotensin II binding to the AT1R activates multiple downstream signaling pathways that are crucial for its physiological and pathophysiological effects. Angiotensin II antipeptides primarily act by blocking these initial activation steps.
Key Signaling Pathways
-
Gq/11-PLC-IP3-Ca2+ Pathway: This is the classical pathway leading to vasoconstriction and cell growth. Activation of phospholipase C (PLC) generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]
-
β-Arrestin Pathway: In addition to G-protein coupling, AT1R can signal through β-arrestins, which can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is implicated in cell growth and proliferation.[2]
-
Reactive Oxygen Species (ROS) Production: Ang II stimulates NADPH oxidase, leading to the production of ROS, which act as second messengers and contribute to inflammation, hypertrophy, and fibrosis.[3]
Visualizations
Caption: Angiotensin II signaling and antipeptide inhibition.
Caption: In vivo experimental workflow for antipeptide testing.
Conclusion and Future Directions
Angiotensin II antipeptides represent a promising and versatile class of molecules for cardiovascular research and therapeutic development. Their high specificity and potential for novel mechanisms of action provide a valuable alternative and complement to traditional small-molecule inhibitors. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to explore the potential of these compounds further.
Future research in this area will likely focus on:
-
Improving Peptide Stability and Delivery: Developing modified peptides (e.g., retro-inverso peptides) or novel delivery systems to enhance their in vivo half-life and bioavailability.
-
Biased Agonism/Antagonism: Designing peptides that selectively modulate specific downstream signaling pathways of the AT1R to fine-tune therapeutic effects and minimize side effects.
-
Clinical Translation of Angiotensin II Vaccines: Advancing the development of safe and effective vaccines for the long-term management of hypertension and other cardiovascular diseases.
The continued exploration of Angiotensin II antipeptides holds significant promise for uncovering new insights into cardiovascular pathophysiology and for the development of next-generation therapies.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 5. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of six angiotensin II receptor blockers in hypertensive patients: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Effect of angiotensin II on Ca2+ kinetics and contraction in cultured rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AngiotensinII preconditioning promotes angiogenesis in vitro via ERKs phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the 24 h effects of the angiotensin II receptor blockers: means to improve cardiovascular outcomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Angiotensin II Antipeptide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis, purification, and characterization of an Angiotensin II (Ang II) antipeptide. Angiotensin II is an octapeptide hormone and the primary effector of the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis.[1] Antagonists of Ang II are vital tools in both research and clinical settings for treating conditions like hypertension and heart failure.[2][3] This guide focuses on a specific Ang II antipeptide, a molecule designed to antagonize the hypertensive and contractile effects of Angiotensin II, making it a valuable subject for drug discovery and physiological research.[4]
We will detail the underlying signaling pathways, provide comprehensive experimental protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outline methods for its purification and characterization. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to ensure clarity and reproducibility.
The Angiotensin II Signaling Pathway
Angiotensin II exerts its physiological effects primarily by binding to the Angiotensin II Type 1 Receptor (AT1R), a G-protein-coupled receptor (GPCR).[5][6] This interaction triggers a cascade of intracellular signaling events. Upon Ang II binding, the AT1R activates heterotrimeric G proteins, particularly Gq/11.[5] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of calcium (Ca2+) from intracellular stores.[6] These events culminate in various cellular responses, including vasoconstriction, aldosterone (B195564) secretion, cell growth, and inflammation.[7][8] Angiotensin II antipeptides function by competitively blocking the binding of Ang II to the AT1R, thereby inhibiting these downstream signaling pathways.[9][10]
Caption: Angiotensin II signaling via the AT1 receptor and the inhibitory action of an antipeptide.
Angiotensin II Antipeptide: Synthesis
The synthesis of peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[11] This guide details the synthesis of the this compound (Sequence: Glu-Gly-Val-Tyr-Val-His-Pro-Val) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12][13]
Peptide Properties and Synthesis Parameters
The following tables summarize the key properties of the target antipeptide and the parameters for its synthesis.
| Parameter | Value |
| Peptide Sequence | H-Glu-Gly-Val-Tyr-Val-His-Pro-Val-OH |
| Molecular Formula | C₄₃H₆₅N₉O₁₁ |
| Theoretical MW | 899.99 Da |
| Reference | [4] |
| Table 1: Properties of the Target this compound. |
| Parameter | Specification |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[11] |
| Resin | Pre-loaded Fmoc-Val-Wang resin (or similar) |
| Deprotection Reagent | 20% Piperidine (B6355638) in Dimethylformamide (DMF)[13] |
| Coupling Reagents | HBTU/HCTU or HATU as activator; DIPEA/DIEA as base[14][15] |
| Amino Acid Side-Chains | Acid-labile protecting groups (e.g., tBu for Tyr, Trt for His, OtBu for Glu) |
| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[11] |
| Table 2: Key Parameters for SPPS of this compound. |
SPPS Experimental Workflow
The SPPS process involves a series of repetitive cycles, with each cycle adding one amino acid to the growing peptide chain attached to the solid support resin.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Detailed Synthesis Protocol
-
Resin Preparation: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[13]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) and a coupling agent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser or Ninhydrin test).[13]
-
-
Washing: Wash the resin as described in step 3.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence (His, Val, Tyr, Val, Gly, Glu).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[11]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide product contains the target peptide as well as truncated or incomplete sequences. Therefore, purification is essential to achieve the high purity required for biological assays.
Purification and Analysis Workflow
Caption: Workflow for the purification and characterization of the synthesized peptide.
Purification Protocol: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification.[16]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over 30-60 minutes to elute the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm or 280 nm).
-
Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC and Mass Spectrometry. Pool the fractions that meet the desired purity level (typically >95%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
Characterization Protocol: Mass Spectrometry
Mass spectrometry (MS) is used to confirm that the purified peptide has the correct molecular weight.
-
Sample Preparation: Prepare a dilute solution of the purified peptide.
-
Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS to determine the molecular mass of the peptide.
-
Verification: Compare the experimentally observed mass with the theoretical molecular weight (899.99 Da).
Quantitative Data Summary
The following table summarizes the expected outcomes for a typical lab-scale synthesis. Actual yields may vary based on the efficiency of each coupling step and handling losses.
| Parameter | Expected Result | Method of Analysis |
| Synthesis Scale | 0.1 - 0.5 mmol | - |
| Crude Purity | 60 - 80% | Analytical HPLC |
| Final Purity | >95% | Analytical HPLC |
| Verified Mass | 900.0 ± 0.5 Da | Mass Spectrometry (MS) |
| Overall Yield | 15 - 40% | Gravimetric |
| Table 3: Expected Quantitative Results from Synthesis and Purification. |
Conclusion
This guide provides a comprehensive framework for the synthesis, purification, and analysis of an this compound. By following the detailed protocols for Fmoc-based Solid-Phase Peptide Synthesis and subsequent HPLC purification, researchers can reliably produce high-purity antipeptide for use in a wide range of scientific investigations. The provided diagrams and data tables serve as practical tools to aid in experimental design and execution. The successful synthesis of this antagonist peptide enables further exploration of the Renin-Angiotensin System and the development of novel therapeutics for cardiovascular diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 10. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. Isolation and purification of angiotensin II using affinity and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II antipeptide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the octapeptide hormone Angiotensin II (Ang II), a pivotal effector molecule in the renin-angiotensin system (RAS). It details its physicochemical properties, complex signaling pathways, and the key experimental protocols used in its study. Angiotensin II is a primary regulator of blood pressure and cardiovascular homeostasis, making it a critical target for therapeutic intervention in diseases such as hypertension, heart failure, and kidney disease.[1][2][3]
Core Physicochemical Properties
The fundamental characteristics of Human Angiotensin II and a related synthetic antagonist, Angiotensin II Antipeptide, are summarized below. This quantitative data is essential for a range of experimental applications, from preparing solutions of a specific molarity to mass spectrometry analysis.
Table 1: Physicochemical Data for Human Angiotensin II
| Property | Value |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe |
| One-Letter Sequence | DRVYIHPF |
| Molecular Formula | C₅₀H₇₁N₁₃O₁₂ |
| Molecular Weight | 1046.19 g/mol |
| CAS Registry Number | 4474-91-3 |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Amino Acid Sequence | Glu-Gly-Val-Tyr-Val-His-Pro-Val |
| One-Letter Sequence | EGVYVHPV |
| Molecular Formula | C₄₂H₆₂N₁₀O₁₂ |
| Molecular Weight | 899.0 g/mol |
| CAS Registry Number | 121379-63-3 |
Source:[8]
Synthesis and Formation
Angiotensin II is an octapeptide hormone formed from its precursor, the decapeptide angiotensin I (Ang I).[3] This conversion is primarily catalyzed by the angiotensin-converting enzyme (ACE).[1][3] The renin-angiotensin system is characterized by this sequence of enzymatic reactions, which begins with the cleavage of angiotensinogen (B3276523) by renin to form Ang I.[2] Beyond this classical circulatory pathway, evidence supports the existence of local or tissue-specific RAS, where Ang II can be synthesized intracellularly by enzymes like chymase, acting in a paracrine or autocrine fashion.[9][10]
For research purposes, Angiotensin II peptides are typically produced via solid-phase peptide synthesis, often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12] This method allows for the creation of pure, custom peptide sequences for use in various assays.[11]
Signaling Pathways
Angiotensin II exerts its myriad physiological effects by binding to specific G-protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1R) and Type 2 (AT2R) receptors.[10][13][14]
AT1 Receptor Signaling: The majority of the well-known pathophysiological effects of Ang II, including vasoconstriction, inflammation, and cellular growth, are mediated by the AT1R.[1][14] The canonical AT1R signaling cascade is initiated upon Ang II binding, leading to the activation of Gαq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade culminates in various cellular responses, including smooth muscle contraction.[15]
Beyond this classic pathway, AT1R activation also engages in cross-talk with other signaling systems, including the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and the activation of non-receptor tyrosine kinases such as the Src family and JAK/STAT pathways.[1][10]
Caption: Canonical Angiotensin II signaling pathway via the AT1 receptor.
AT2 Receptor Signaling: The AT2R pathway is less understood but is often considered to counteract the effects of AT1R signaling. AT2R activation is linked to vasodilation, anti-inflammatory, and anti-proliferative effects. One novel mechanism involves the Ang II-stimulated binding of the transcription factor PLZF to the AT2R, leading to its internalization and subsequent translocation of PLZF to the nucleus, where it can activate gene expression related to protein synthesis.[13]
Experimental Protocols
The study of Angiotensin II and its receptors involves a variety of established in vitro and in vivo methodologies.
This is a cornerstone technique to characterize receptor-ligand interactions, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd).
Objective: To quantify the binding of Angiotensin II to its receptors in a given tissue preparation.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a tissue of interest (e.g., rat aortic smooth muscle cells, liver, or heart tissue) that expresses Angiotensin II receptors.[16][17] Homogenize the tissue and centrifuge to pellet the membranes. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., bicinchoninic acid assay).[16]
-
Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled Ang II analog, such as [¹²⁵I]Sar¹,Ile⁸-AngII.[17][18]
-
Determination of Non-Specific Binding: In a parallel set of reactions, include a high concentration of an unlabeled Ang II receptor antagonist (e.g., losartan (B1675146) for AT1R) or unlabeled Ang II to saturate the receptors. This measures the amount of radioligand that binds non-specifically to other components.[19]
-
Separation and Counting: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound ligand, is then quantified using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to yield specific binding. Analyze the specific binding data using Scatchard plot analysis or non-linear regression to calculate Bmax and Kd.[18]
Caption: Workflow for a typical Angiotensin II radioligand receptor binding assay.
Animal models are crucial for understanding the integrated physiological effects of Angiotensin II.
Objective: To assess the pressor response (increase in blood pressure) to Angiotensin II in a live animal model.
Methodology:
-
Animal Preparation: Conscious, chronically instrumented animals (e.g., sheep or rats) are often used to minimize the confounding effects of anesthesia.[20][21][22] Catheters are surgically implanted for intravenous infusion and continuous monitoring of mean arterial pressure (MAP).
-
Baseline Measurement: After a recovery period, establish a stable baseline MAP.
-
Angiotensin II Infusion: Administer an intravenous infusion of Angiotensin II. The dose is often titrated to achieve a specific target MAP.[20] In experimental models of conditions like septic shock, Ang II is used to restore MAP to pre-sepsis levels.[20][23]
-
Hemodynamic Monitoring: Continuously record MAP, heart rate, and potentially regional blood flow throughout the infusion period.
-
Data Analysis: Compare the hemodynamic parameters during Ang II infusion to the baseline values to quantify the vasopressor effect.[20]
Innovative biosensor or "sniffer cell" assays allow for the real-time detection of peptide release from tissue slices.
Objective: To measure the release of Angiotensin II from specific tissues, such as brain slices.
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., Chinese Hamster Ovary cells) that has been genetically modified to express both an Angiotensin II receptor (like AT1R) and a fluorescent calcium indicator.[24]
-
Tissue Preparation: Prepare acute brain slices from the region of interest (e.g., the lamina terminalis).
-
Co-culture: Place the "sniffer cells" onto the surface of the brain slice.
-
Fluorescence Microscopy: Monitor the sniffer cells for calcium transients using fluorescence microscopy. An increase in intracellular calcium, detected as a flash of fluorescence, indicates that the cells have bound to Angiotensin II released from the underlying tissue.
-
Stimulation/Inhibition: The tissue can be electrically or pharmacologically stimulated to evoke Ang II release. The identity of the released peptide can be confirmed by applying Ang II receptor antagonists, which should block the fluorescent signal.[24]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin Ii | C50H71N13O12 | CID 172198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Angiotensin II | CymitQuimica [cymitquimica.com]
- 6. Angiotensin Ii | C50H71N13O12 | CID 172198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Diversity of pathways for intracellular angiotensin II synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 14. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Angiotensin II in experimental hyperdynamic sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Angiotensin II in experimental hyperdynamic sepsis. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 23. research.monash.edu [research.monash.edu]
- 24. Spontaneous and evoked angiotensin II sniffer cell activity in the lamina terminalis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Angiotensin II Antipeptide and its Relation to Antisense mRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the relationship between Angiotensin II (Ang II) antipeptide and its corresponding antisense mRNA. The conceptual framework for this interaction is rooted in the Molecular Recognition Theory , which posits that peptides encoded by complementary strands of DNA can exhibit specific binding interactions. This document details the theoretical basis, potential therapeutic implications, and the experimental methodologies required to investigate this phenomenon. While the direct quantitative binding and in vivo efficacy data for the specific Ang II antipepeptide are not extensively available in peer-reviewed literature, this guide provides the necessary protocols and frameworks for such an investigation, referencing data from well-characterized Ang II receptor antagonists and antisense oligonucleotides to provide context and comparative benchmarks.
Introduction: The Renin-Angiotensin System and the Molecular Recognition Theory
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), is an octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that exerts its effects primarily through the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor.[1] Activation of the AT1 receptor leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to increases in blood pressure.
The concept of an "antipeptide" arises from the Molecular Recognition Theory . This theory suggests that the nucleotide sequence complementary to a coding mRNA strand (the antisense strand) can be translated into a peptide that binds to the original "sense" peptide.[2][3] In the context of Angiotensin II, the mRNA sequence encoding Ang II has a complementary antisense mRNA. When translated, this antisense mRNA would theoretically produce an "Angiotensin II antipeptide." The predicted sequence for the human this compound is H-Glu-Gly-Val-Tyr-Val-His-Pro-Val-OH (EGVYVHPV) .[4] This antipeptide is hypothesized to act as a natural antagonist to Angiotensin II, potentially by binding to Ang II itself or to its AT1 receptor.
Angiotensin II Signaling Pathways and Points of Intervention
Angiotensin II binding to the AT1 receptor initiates a complex signaling cascade. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a variety of physiological responses including vasoconstriction and cell proliferation.[5]
Intervention in this pathway can occur at several levels:
-
Antisense mRNA/Oligonucleotides: These molecules can target the mRNA of key components of the RAS, such as angiotensinogen (B3276523) (the precursor to Ang II) or the AT1 receptor itself, leading to reduced protein expression.
-
This compound: This peptide could theoretically interfere with the binding of Ang II to the AT1 receptor, thus acting as a competitive antagonist.
Visualizing the Signaling Cascade and Intervention Points
Below are Graphviz diagrams illustrating the core Angiotensin II signaling pathway and the logical workflow for investigating the antipeptide and antisense mRNA.
Caption: Angiotensin II signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for investigating this compound and antisense mRNA.
Quantitative Data
Table 1: Binding Affinities of AT1 Receptor Ligands
| Compound | Receptor | Binding Affinity (K_i in nM) | Reference |
| Angiotensin II | AT1 | ~1-10 | [6] |
| Candesartan | AT1 | 3.4 ± 0.3 | [6] |
| Valsartan | AT1 | ~10-20 | [6] |
| Losartan | AT1 | ~20-40 | [6] |
| Telmisartan | AT1 | ~5-15 | [6] |
| EGVYVHPV (Antipeptide) | AT1 | Data not available |
Table 2: In Vivo Effects of RAS Modulators on Blood Pressure
| Compound/Treatment | Animal Model | Dose | Change in Systolic Blood Pressure (mmHg) | Reference |
| Angiotensin II Infusion | Wistar Rats | 5.2 µg/kg/h | Increase | [7] |
| Angiotensin-(4-8) | Anesthetized Rats | 10 µM | Increase (less potent than Ang II) | [8] |
| Egg White Peptide (IRW) | Spontaneously Hypertensive Rats | 15 mg/kg | Decrease | [9] |
| EGVYVHPV (Antipeptide) | Not available | Not available | Data not available |
Table 3: Effects of Antisense Oligonucleotides on Gene Expression
| Target | Treatment | Cell/Animal Model | Reduction in mRNA/Protein | Reference |
| Angiotensinogen | Antisense RNA | Rat Hepatoma Cells | Down to 22% of control | [3][6] |
| Angiotensinogen | Antisense RNA | Rat Hepatoma Cells | Protein secretion abolished | [3][6] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound (EGVYVHPV)
This protocol is based on the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, NMP
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the mixture and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence (Val, Pro, His, Tyr, Val, Gly, Glu).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.
-
Peptide Precipitation and Purification: a. Precipitate the peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Antisense RNA Expression and Quantification
This protocol describes the use of a plasmid-based system to express antisense RNA targeting angiotensinogen in a cell culture model.
Materials:
-
Angiotensinogen-expressing cell line (e.g., FTO-2B rat hepatoma cells)
-
Expression vector (e.g., pcDNA3.1)
-
Restriction enzymes and T4 DNA ligase
-
Plasmid purification kit
-
Transfection reagent (e.g., Lipofectamine)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase and qPCR reagents
Procedure:
-
Antisense Construct Preparation: a. Clone the cDNA sequence corresponding to the target region of the angiotensinogen mRNA in the antisense orientation into the expression vector. b. Verify the sequence and orientation of the insert by DNA sequencing.
-
Cell Culture and Transfection: a. Culture the angiotensinogen-expressing cells in appropriate media. b. Transfect the cells with the antisense expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
RNA Extraction: a. After 24-48 hours of transfection, harvest the cells and extract total RNA using an RNA extraction kit. b. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Quantitative RT-PCR (RT-qPCR): a. Synthesize cDNA from the extracted RNA using reverse transcriptase. b. Perform qPCR using primers specific for angiotensinogen mRNA and a housekeeping gene (e.g., GAPDH) for normalization. c. Calculate the relative expression of angiotensinogen mRNA using the ΔΔCt method.
Radioligand Binding Assay for AT1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of the this compound for the AT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes)
-
Radiolabeled ligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II
-
Unlabeled Angiotensin II (for positive control)
-
This compound (EGVYVHPV)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: a. In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (Angiotensin II or the antipeptide). b. For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled Angiotensin II. c. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: a. Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand. b. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity on the filters using a gamma or beta counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. c. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). d. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[2]
In Vivo Blood Pressure Measurement in a Rat Model
This protocol describes the continuous measurement of blood pressure in response to the administration of the this compound in a hypertensive rat model.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or rats with Angiotensin II-induced hypertension
-
This compound (EGVYVHPV) dissolved in a sterile vehicle
-
Telemetry system for blood pressure monitoring
-
Osmotic minipumps for continuous infusion (optional)
Procedure:
-
Animal Preparation and Telemetry Implantation: a. Surgically implant telemetry transmitters into the rats to allow for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals. b. Allow the animals to recover from surgery for at least one week.
-
Baseline Blood Pressure Recording: a. Record baseline blood pressure and heart rate for 24-48 hours before the administration of the antipeptide.
-
Antipeptide Administration: a. Administer the this compound via an appropriate route (e.g., intravenous, subcutaneous, or intraperitoneal injection, or continuous infusion via an osmotic minipump). b. Administer a vehicle control to a separate group of animals.
-
Blood Pressure Monitoring: a. Continuously monitor blood pressure and heart rate for the duration of the study.
-
Dose-Response Analysis: a. Administer a range of doses of the antipeptide to different groups of animals to construct a dose-response curve. b. Analyze the data to determine the efficacy and potency of the antipeptide in lowering blood pressure.[7][8]
Conclusion and Future Directions
The concept of an this compound derived from its antisense mRNA, based on the Molecular Recognition Theory, presents a novel and intriguing avenue for the development of therapeutics targeting the Renin-Angiotensin System. While the theoretical framework is compelling, further rigorous experimental validation is required. This technical guide provides the essential protocols and conceptual background to facilitate such research.
Future studies should focus on:
-
Synthesizing and purifying the EGVYVHPV antipeptide to a high degree of homogeneity.
-
Quantitatively determining its binding affinity (K_i or K_d) to the AT1 receptor through radioligand binding assays.
-
Conducting in vivo studies in relevant animal models of hypertension to establish a clear dose-response relationship for its effects on blood pressure.
-
Investigating the in vivo stability and pharmacokinetic profile of the antipeptide.
-
Exploring the direct interaction between the antipeptide and Angiotensin II to elucidate all potential mechanisms of action.
By systematically addressing these research questions, the scientific community can fully evaluate the therapeutic potential of the this compound and the broader applicability of the Molecular Recognition Theory in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Features Influencing the Bioactive Conformation of Angiotensin II and Angiotensin A: Relationship between Receptor Desensitization, Addiction, and the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Egg White-Derived Antihypertensive Peptide IRW (Ile-Arg-Trp) Reduces Blood Pressure in Spontaneously Hypertensive Rats via the ACE2/Ang (1-7)/Mas Receptor Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of Angiotensin II Antagonists in Rat Models
Introduction
Angiotensin II (Ang II) is an octapeptide hormone and the primary effector of the Renin-Angiotensin System (RAS). It plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1][2] Ang II exerts its effects by binding to two main G-protein coupled receptors: the Ang II Type 1 (AT1) and Type 2 (AT2) receptors.[3][4] The AT1 receptor mediates most of the classical physiological effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium retention, and cellular growth and inflammation.[2][4] The AT2 receptor often counteracts the effects of the AT1 receptor, though its signaling pathways are less understood.[5]
In vivo studies in rat models are crucial for understanding the pathophysiology of Ang II in diseases like hypertension, cardiac hypertrophy, and renal injury. The use of "antipeptides," most commonly selective receptor antagonists, is a fundamental strategy to dissect the specific roles of Ang II and its receptor subtypes. These notes provide an overview of the signaling pathways, experimental protocols, and key data related to the use of Ang II antagonists in rats.
Angiotensin II Signaling Pathways
Ang II binding to its receptors initiates a cascade of intracellular signaling events. The AT1 receptor is coupled to multiple pathways that are implicated in cardiovascular and renal disease.
Caption: Angiotensin II AT1 receptor signaling cascade.
The RAS also contains a counter-regulatory axis, where Angiotensin Converting Enzyme 2 (ACE2) generates Angiotensin-(1-7), which often opposes the actions of Ang II.
Caption: The balanced actions of the Renin-Angiotensin System.
Experimental Protocols
Protocol 1: Chronic Ang II Infusion and AT1 Receptor Blockade in Rats
This protocol is designed to induce hypertension and cardiovascular remodeling via chronic Ang II infusion and to assess the therapeutic potential of an AT1 receptor antagonist.
Objective: To determine the role of the AT1 receptor in mediating the pressor and hypertrophic effects of Ang II in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Angiotensin II
-
Losartan (AT1 receptor antagonist)[6]
-
Osmotic minipumps (e.g., Alzet, model 2ML4)[6]
-
Sterile saline solution
-
Anesthesia (e.g., sodium pentobarbital)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Experimental Workflow:
Caption: Workflow for a chronic Ang II infusion study.
Methodology:
-
Animal Preparation: Acclimatize male rats for at least one week before the experiment. Measure and record baseline systolic blood pressure and body weight.
-
Group Allocation: Randomly divide rats into three groups: (1) Control (saline infusion), (2) Ang II infusion, and (3) Ang II infusion + Losartan.
-
Minipump Implantation: Anesthetize the rats. Implant an osmotic minipump subcutaneously in the back of the neck.[6] The minipump should be filled with either sterile saline or Ang II solution to deliver a dose such as 120 ng/kg/min.[6]
-
Antagonist Administration: For the treatment group, provide Losartan in the drinking water at a concentration calculated to deliver a daily dose of 10 mg/kg/day.[6][7] The water consumption should be monitored daily to adjust the drug concentration.
-
Monitoring: The study duration is typically 21 to 28 days.[6] Monitor systolic blood pressure regularly using the tail-cuff method.
-
Endpoint Analysis: At the end of the study, sacrifice the animals. Collect blood samples and harvest organs such as the heart, aorta, and kidneys. Measure heart weight and aorta cross-section to assess hypertrophy.[7] Tissues can be processed for histological examination or molecular analysis (e.g., gene expression, protein levels).
Protocol 2: Differentiating AT1 and AT2 Receptor Roles in Renal Injury
This protocol uses selective antagonists to investigate the specific contributions of AT1 and AT2 receptors to Ang II-induced renal inflammation.
Objective: To identify the Ang II receptor subtype(s) responsible for activating pro-inflammatory transcription factors like NF-κB in the kidney.
Materials:
-
Male Sprague-Dawley rats
-
Angiotensin II
-
Losartan (AT1 antagonist)
-
Osmotic minipumps for Ang II and PD123319 delivery
-
Reagents for Electrophoretic Mobility Shift Assay (EMSA)
Methodology:
-
Animal Preparation and Grouping: Prepare rats as described in Protocol 1. Allocate them into four groups: (1) Control (saline), (2) Ang II infusion, (3) Ang II + Losartan, (4) Ang II + PD123319.
-
Drug Administration:
-
Ang II: Infuse systemically via an osmotic minipump at a dose of 50 ng/kg/minute for 72 hours.[5]
-
Losartan: Administer in drinking water (10 mg/kg/day), starting 24 hours before the Ang II infusion begins.[5]
-
PD123319: Infuse subcutaneously via a separate osmotic minipump at a dose of 30 mg/kg/day, starting 24 hours before the Ang II infusion.[5]
-
-
Endpoint Analysis (72 hours): After 72 hours of Ang II infusion, sacrifice the animals and immediately remove the kidneys.[5]
-
Tissue Processing: Process kidney tissue to obtain nuclear protein extracts.
-
NF-κB Activity Assay: Determine the activation of NF-κB by performing an EMSA on the nuclear extracts.[5] The results will show which receptor antagonist is effective at blocking the Ang II-induced activation of this pro-inflammatory factor.
Data Presentation
Table 1: Effects of AT1 Receptor Antagonist on Blood Pressure in Ang II-Infused Rats
| Treatment Group | Systolic Blood Pressure (mm Hg) |
| Untreated Control | 106 ± 2.8 |
| Ang II Infusion (120 ng/kg/min) | 158 ± 4.9 |
| Ang II Infusion + Losartan (10 mg/kg/d) | 108 ± 2.0 |
Data adapted from Li et al., Hypertension, 1998.[7] Results show that Losartan completely prevents the hypertensive effect of a 21-day Ang II infusion.
Table 2: Effect of AT1 Receptor Blockade on Tissue Ang II Levels
| Treatment Group | Intracardiac Ang II (fmol/g) | Intrarenal Ang II (fmol/g) |
| Control | 53.1 ± 2.1 | 96 ± 6 |
| Ang II Infusion (80 ng/min) | 74.0 ± 6.3 | 207 ± 13 |
| Ang II Infusion + ARB¹ | 50.0 ± 7.0 | 92 ± 7 |
¹ARB (Angiotensin Receptor Blocker - Olmesartan, 10 mg/kg/d) was administered for 3 weeks during a 4-week Ang II infusion.[8] Data adapted from Singh et al., AJP-Heart, 2011.[8] Chronic Ang II infusion increased Ang II levels within the heart by 40% and more than doubled levels in the kidney; ARB treatment normalized these levels.[8]
Table 3: Summary of Dosing for Common Ang II-Related Compounds in Rat Models
| Compound | Role | Typical Dose | Route of Administration | Reference |
| Angiotensin II | Agonist | 50-120 ng/kg/min | Subcutaneous osmotic minipump | [5][6][7] |
| Losartan | AT1 Antagonist | 10 mg/kg/day | In drinking water | [5][6][9] |
| PD123319 | AT2 Antagonist | 30 mg/kg/day | Subcutaneous osmotic minipump | [5][6] |
| Captopril | ACE Inhibitor | 100 mg/kg/day | In drinking water | [10] |
The use of selective Angiotensin II receptor antagonists in rat models is an indispensable tool for cardiovascular, renal, and endocrine research. By blocking specific receptor subtypes like AT1, researchers can effectively investigate the downstream pathological consequences of Ang II signaling, such as hypertension, inflammation, and tissue remodeling. The protocols and data presented here provide a foundational guide for designing and interpreting in vivo experiments aimed at understanding the complex biology of the Renin-Angiotensin System.
References
- 1. Angiotensin II | peptide | Britannica [britannica.com]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of AT1 and AT2 angiotensin receptor antagonists in angiotensin II-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHRONIC ANGIOTENSIN RECEPTOR BLOCKADE SUPPRESSES INTRACARDIAC ANGIOTENSIN II IN ANG II-INFUSED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing Angiotensin II Antagonists to Elucidate Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II), a key effector peptide of the Renin-Angiotensin System (RAS), is a potent vasoconstrictor and plays a crucial role in regulating uterine blood flow and myometrial contractions.[1][2][3] Its actions are mediated through two primary receptor subtypes, Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which often have opposing effects.[1][3][4] The study of Ang II's influence on uterine physiology is critical for understanding both normal pregnancy and pathological conditions such as pre-eclampsia.[5][6] Angiotensin II antagonists, including peptide and non-peptide molecules that block Ang II receptors, are invaluable tools for dissecting the specific roles of AT1 and AT2 receptors in uterine smooth muscle function.[4][7][8]
Principle of Action
Angiotensin II antagonists competitively or non-competitively inhibit the binding of Ang II to its receptors on uterine smooth muscle cells. This blockade prevents the activation of downstream signaling cascades that lead to cellular responses like vasoconstriction and myometrial contraction. By using selective antagonists for AT1 receptors (e.g., Losartan) and AT2 receptors (e.g., PD-123319), researchers can isolate and characterize the physiological functions mediated by each receptor subtype.[4][7][8] For instance, studies have shown that the contractile responses of uterine arteries to Ang II are primarily mediated by the AT1 receptor.[7][8] Conversely, AT2 receptor stimulation can interfere with and reduce Ang II-induced contractions, suggesting a vasodilatory or modulatory role.[1][4][7]
Applications in Uterine Contraction Research
-
Characterization of Receptor Function: Selective antagonists are used to determine which receptor subtype (AT1 or AT2) is responsible for mediating the contractile or relaxant effects of Angiotensin II in uterine tissues.[4][7][8]
-
Investigation of Pathophysiological States: These antagonists are employed to study changes in Angiotensin II receptor expression and function during pregnancy and in conditions like pre-eclampsia.[1][6]
-
Drug Discovery and Development: Ang II antagonists serve as reference compounds in the screening and development of new tocolytic agents (drugs that suppress premature labor) or therapies for hypertensive disorders of pregnancy.
-
Signal Transduction Pathway Analysis: By blocking specific receptors, researchers can investigate the downstream intracellular signaling pathways activated by Angiotensin II in uterine smooth muscle cells.[9][10]
Data Presentation: Summary of Quantitative Data
The following table summarizes the effects of Angiotensin II and its antagonists on uterine artery contractility from various studies.
| Agonist/Antagonist | Tissue Source | Concentration | Effect on Uterine Artery Contraction | Reference |
| Angiotensin II | Rat (nonpregnant, pregnant, postpartum) | >3 nmol/L | Increased contraction | [7] |
| Losartan (AT1 Antagonist) | Rat (nonpregnant, pregnant, postpartum) | 10⁻⁷ mol/L | Parallel right shift of the Ang II concentration-response curve | [7][8] |
| PD-123319 (AT2 Antagonist) | Rat (nonpregnant, term-pregnant, postpartum) | 10⁻⁷ mol/L | Significantly increased maximum response to Ang II | [7][8] |
| Angiotensin II | Mouse (nonpregnant, mid and late gestation) | 10⁻⁷ M | Increased contraction during pregnancy | [4] |
| Losartan (AT1 Antagonist) | Mouse (nonpregnant, mid and late gestation) | 10⁻⁵ M | Abolished the Ang II contractile response | [4] |
| PD-123319 (AT2 Antagonist) | Mouse (mid gestation) | 10⁻⁵ M | Increased the contractile response to Ang II | [4] |
| Angiotensin II | Human (laboring women myometrium) | 10⁻⁵ mol/L | Increased force and frequency of contractions | [11] |
Mandatory Visualizations
Caption: Angiotensin II Signaling Pathways in Uterine Smooth Muscle.
Caption: Experimental Workflow for In Vitro Uterine Contraction Assay.
Experimental Protocols
Protocol 1: In Vitro Uterine Artery Contractility Assay Using a Wire Myograph
This protocol is adapted from methodologies described for studying vascular reactivity in uterine arteries.[4][7][8]
1. Tissue Preparation:
- Obtain uterine tissue from the study subject (e.g., rat, mouse, or human biopsies with ethical approval).[12]
- Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS).
- Under a dissecting microscope, carefully dissect segments of the uterine arcuate artery.
- Mount the arterial segments on two fine wires in a wire myograph chamber.
2. Experimental Setup:
- Fill the myograph chamber with PSS and maintain it at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
- Allow the tissue to equilibrate for at least 30-60 minutes under a set resting tension.
- Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).
3. Investigating the Effect of Angiotensin II Antagonists:
- After a washout period, allow the tissue to return to its baseline tension.
- For the antagonist group, pre-incubate the arterial segments with a specific concentration of the Angiotensin II antagonist (e.g., 10⁻⁷ M Losartan or 10⁻⁷ M PD-123319) for a defined period (e.g., 20-30 minutes).[7][8]
- Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of Ang II to the bath at set intervals.
- Record the isometric tension generated by the arterial segments.
- For the control group, generate a cumulative concentration-response curve for Angiotensin II without any antagonist.
4. Data Analysis:
- Measure the contractile force at each concentration of Angiotensin II.
- Plot the concentration-response curves for Angiotensin II in the presence and absence of the antagonist.
- Calculate the EC50 (half-maximal effective concentration) and Emax (maximum response) for Angiotensin II.
- Analyze the shift in the concentration-response curve caused by the antagonist to determine its potency and mechanism of action (e.g., competitive vs. non-competitive).
Protocol 2: Myometrial Strip Contractility Assay in an Organ Bath
This protocol is a standard method for assessing the contractility of uterine smooth muscle.[12][13][14]
1. Tissue Preparation:
- Obtain myometrial biopsies from subjects with appropriate ethical consent.[12]
- Place the biopsies in cold, oxygenated PSS.
- Dissect fine, longitudinal strips of myometrium (approximately 2 mm x 10 mm).[12]
2. Experimental Setup:
- Suspend the myometrial strips vertically in an organ bath containing PSS at 37°C, bubbled with 95% O₂ and 5% CO₂.[12][14]
- Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.[12][14]
- Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for 1-2 hours, during which spontaneous contractions may develop.[12][14]
3. Investigating the Effect of Angiotensin II Antagonists:
- Once stable spontaneous or agonist-induced contractions are established, record a baseline period of activity.
- To study the effect on Angiotensin II-induced contractions, first add Ang II to the bath to establish a contractile response.
- After a washout period, pre-incubate the myometrial strips with the desired concentration of the Angiotensin II antagonist for 20-30 minutes.
- Re-introduce Angiotensin II to the bath and record the contractile response in the presence of the antagonist.
- Measure changes in the amplitude, frequency, and duration of contractions.
4. Data Analysis:
- Quantify the contractile activity by measuring parameters such as the area under the curve (AUC), peak tension, and contraction frequency.[14][15]
- Express the contractile response in the presence of the antagonist as a percentage of the control response (without the antagonist).
- Perform statistical analysis to determine the significance of any observed inhibition or potentiation of contractile activity.
References
- 1. Pregnancy upregulates angiotensin type 2 receptor expression and increases blood flow in uterine arteries of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of the AT2 receptor in modulating the angiotensin-II contractile response of the uterine artery at mid gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide antagonizes the contractile effect of angiotensin II in the human uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of angiotensin II on utero-placental and umbilical circulation in normotensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Blockade of angiotensin receptor subtypes in arcuate uterine artery of pregnant and postpartum rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin II receptor characteristics and subtype expression in uterine arteries and myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. In vitro effects of hydrogen peroxide on rat uterine contraction before and during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Angiotensin II Antagonistic Peptides in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide Angiotensin II (Ang II) is the primary effector of this system, exerting potent vasoconstrictor and pro-inflammatory effects that contribute to the pathogenesis of hypertension.[1][2][3] Ang II mediates its actions primarily through the Angiotensin II type 1 receptor (AT1R), leading to a cascade of signaling events that result in increased blood pressure, cardiac hypertrophy, and fibrosis.[4][5][6] Consequently, antagonizing the effects of Angiotensin II is a cornerstone of antihypertensive therapy.
"Angiotensin II antipeptides" encompass a range of molecules designed to counteract the hypertensive effects of Angiotensin II. These include direct receptor blockers and other peptides that modulate the RAAS pathway. A key counter-regulatory peptide is Angiotensin-(1-7) [Ang-(1-7)], which often produces effects that oppose those of Angiotensin II, such as vasodilation and anti-inflammatory actions, primarily through the Mas receptor.[4][7]
The study of these antagonistic peptides is crucial for understanding the nuanced regulation of the RAAS and for the development of novel therapeutics for hypertension and related cardiovascular diseases.[8] Experimental models often involve the administration of Angiotensin II to induce a hypertensive phenotype, followed by treatment with antagonistic peptides to assess their efficacy in mitigating these effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of Angiotensin II and its antagonistic peptides.
Table 1: Effect of Angiotensin II Infusion on Blood Pressure in Animal Models
| Animal Model | Angiotensin II Dose | Duration of Infusion | Change in Mean Arterial Pressure (mmHg) | Reference |
| Wild-Type Mice | 400 ng/kg/min | 12 days | +22 mmHg (compared to ACE 10/10 mice) | [9] |
| ACE 3/3 Mice | 400 ng/kg/min | 12 days | +31 mmHg (compared to Wild-Type) | [9] |
Table 2: Effect of Angiotensin II Infusion on Plasma Natriuretic Peptide Levels in Humans
| Peptide | Baseline Plasma Concentration (pmol/L) | Plasma Concentration after Ang II Infusion (6 ng/kg/min) (pmol/L) | Fold Change | Reference |
| ANP | 5.99 ± 0.74 | 53.76 ± 17.3 | ~9.0 | [10] |
| BNP | 1.53 ± 0.48 | Not significantly changed | - | [10] |
| CNP | 0.41 ± 0.11 | Not significantly changed | - | [10] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Mice using Angiotensin II Infusion
Objective: To establish a murine model of hypertension through the continuous infusion of Angiotensin II.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Angiotensin II (human, synthetic)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet model 1002 or equivalent)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Preparation of Angiotensin II solution: Dissolve Angiotensin II in sterile saline to achieve the desired concentration for the minipump delivery rate (e.g., 400 ng/kg/min).
-
Minipump loading: Fill the osmotic minipumps with the Angiotensin II solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours.
-
Surgical implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the back of the neck to expose the surgical site.
-
Make a small subcutaneous incision.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative care: Monitor the animal for recovery from anesthesia and signs of distress. Provide appropriate analgesia as per institutional guidelines.
-
Blood pressure measurement:
-
Acclimatize the mice to the blood pressure measurement apparatus for several days before starting the measurements.
-
Measure systolic and diastolic blood pressure at regular intervals (e.g., daily or every other day) for the duration of the study (e-g., 14-28 days).
-
-
Data Analysis: Compare the blood pressure of Angiotensin II-infused mice to a control group receiving saline-filled minipumps.
Protocol 2: Evaluation of an Angiotensin II Antagonistic Peptide in a Hypertensive Mouse Model
Objective: To assess the antihypertensive effect of a candidate Angiotensin II antagonistic peptide.
Materials:
-
Hypertensive mice (induced by Angiotensin II infusion as per Protocol 1)
-
Candidate Angiotensin II antagonistic peptide
-
Vehicle control (e.g., sterile saline)
-
Administration tools (e.g., gavage needles, injection syringes)
-
Blood pressure monitoring system
Procedure:
-
Establishment of hypertension: Induce hypertension in a cohort of mice using Protocol 1.
-
Treatment groups: Divide the hypertensive mice into at least two groups:
-
Treatment group: Receives the candidate antagonistic peptide.
-
Control group: Receives the vehicle.
-
-
Peptide administration: Administer the antagonistic peptide or vehicle to the respective groups at the desired dose and frequency (e.g., daily oral gavage or intraperitoneal injection). The administration route and dosage will depend on the properties of the peptide.
-
Blood pressure monitoring: Continue to monitor blood pressure regularly throughout the treatment period.
-
Tissue collection (optional): At the end of the study, euthanize the animals and collect tissues of interest (e.g., heart, aorta, kidneys) for further analysis (e.g., histology, gene expression analysis).
-
Data Analysis: Compare the blood pressure measurements between the treatment and control groups to determine the efficacy of the antagonistic peptide in lowering blood pressure.
Visualizations
Caption: Angiotensin II signaling pathway in hypertension.
Caption: Experimental workflow for evaluating Angiotensin II antagonistic peptides.
References
- 1. Angiotensin II and the vascular phenotype in hypertension | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. Angiotensin II | peptide | Britannica [britannica.com]
- 3. Role of angiotensin II in blood pressure regulation and in the pathophysiology of cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel therapeutics for the treatment of hypertension and its associated complications: peptide- and nonpeptide-based strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intrarenal generation of angiotensin II is required for experimental hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of angiotensin II on circulating levels of natriuretic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Angiotensin II Antipeptide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques used to measure the activity of angiotensin II (Ang II) antipeptides, commonly known as Ang II receptor blockers (ARBs). The information is intended to guide researchers in selecting and performing appropriate assays for the discovery and characterization of novel Ang II antagonists.
Introduction
Angiotensin II is a potent vasoconstrictor peptide that plays a crucial role in the renin-angiotensin system (RAS), regulating blood pressure and cardiovascular homeostasis.[1][2] Its effects are primarily mediated through the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][3] Dysregulation of the RAS is implicated in various cardiovascular diseases, making the development of Ang II antagonists a key therapeutic strategy. This document outlines the primary methods for assessing the efficacy of these antagonists.
Angiotensin II Signaling Pathways
Angiotensin II binding to its receptors, primarily the AT1 receptor, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for designing and interpreting functional assays. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 to activate phospholipase C (PLC).[3] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), respectively.[3] These events ultimately lead to physiological responses such as vasoconstriction, aldosterone (B195564) secretion, and cell growth.[3]
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the Ang II receptor, typically the AT1 subtype. It is a fundamental method for determining the binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) of antagonists.[2][4]
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Protocol: Competitive Radioligand Binding Assay for AT1 Receptor
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [125I][Sar1,Ile8]angiotensin II.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Unlabeled Angiotensin II (1 µM).
-
Test compounds (antagonists) at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 3-20 µg per well.[5]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:[5]
-
Total Binding: 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of radioligand.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of unlabeled Ang II (1 µM), and 50 µL of radioligand.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of test compound at various concentrations, and 50 µL of radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer.[5]
-
Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the Ang II-induced increase in intracellular calcium concentration ([Ca2+]i), a key downstream event in AT1 receptor signaling.
Protocol: Fluorometric Measurement of Intracellular Calcium
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO or COS-1 cells).[6][7]
-
Cell culture medium (e.g., DMEM with 10% FBS).[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]
-
Assay Buffer: HEPES-buffered saline (10 mM HEPES, 1.5 mM CaCl2, 145 mM NaCl, 5 mM KCl, 0.5 mM Na2HPO4, 6 mM glucose, and 0.5 mM MgSO4, pH 7.4).[8]
-
Angiotensin II.
-
Test compounds (antagonists).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 5 µM) in assay buffer for 40-60 minutes at room temperature or 37°C.[7]
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add the test compounds at various concentrations to the respective wells and incubate for a predetermined time (e.g., 30 minutes).
-
Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of Angiotensin II (to a final concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Ang II response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Assay: Blood Pressure Measurement in Rodents
This assay evaluates the ability of an antagonist to block the pressor response to an exogenous Ang II challenge in an animal model, providing a measure of in vivo efficacy.[9]
Protocol: Angiotensin II Challenge in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Angiotensin II solution for infusion.
-
Test compound (antagonist) for administration (e.g., oral gavage or intravenous).
-
Anesthesia (if required for catheter implantation).
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff plethysmography).[10][11]
Procedure:
-
Animal Preparation: Acclimatize the rats and, if using telemetry, surgically implant the transmitter according to the manufacturer's instructions. Allow for a recovery period of at least 7 days.[12]
-
Baseline Blood Pressure: Record the baseline blood pressure for a sufficient period to establish a stable reading.
-
Antagonist Administration: Administer the test compound at the desired dose and route.
-
Angiotensin II Challenge: At a predetermined time after antagonist administration, administer a bolus of Angiotensin II (e.g., 5.2 µg/kg/h subcutaneously via an osmotic minipump).[12]
-
Blood Pressure Monitoring: Continuously monitor the blood pressure response to the Ang II challenge.
-
Data Analysis:
-
Measure the peak increase in blood pressure following the Ang II challenge in both control and antagonist-treated animals.
-
Calculate the percentage of inhibition of the pressor response by the antagonist.
-
Determine the dose-response relationship for the antagonist.
-
Data Presentation
The following tables summarize the binding affinities and pharmacokinetic properties of several common Angiotensin II receptor blockers.
Table 1: In Vitro Binding Affinities (IC50 and Ki) of Common ARBs for the AT1 Receptor
| Antagonist | IC50 (nM) | Ki (nmol/L) | Reference(s) |
| Losartan | ~20 | - | [13] |
| EXP3174 (active metabolite of Losartan) | - | 10-20 times more potent than losartan | [13] |
| Valsartan | - | - | |
| Irbesartan | - | - | |
| Candesartan | - | - | |
| Telmisartan | 1 | - | [14] |
| Olmesartan | 420 (from Bos taurus) | - | [14] |
| Azilsartan | 420 (from Bos taurus) | - | [14] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue source).
Table 2: Pharmacokinetic Properties of Common ARBs
| Antagonist | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Active Metabolite | Reference(s) |
| Losartan | ~33 | >98 | 1.5-2.5 | Yes (EXP3174) | [15] |
| Valsartan | ~25 | 94-97 | 5-9 | No | [15] |
| Irbesartan | 60-80 | >95 | 11-15 | No | [13][15] |
| Candesartan Cilexetil | ~15 | >99 | 5-9 | Yes (Candesartan) | [15] |
| Telmisartan | 42-58 | >99 | ~24 | No | [15] |
| Olmesartan Medoxomil | ~26 | >99 | 12-18 | Yes (Olmesartan) | [15] |
| Azilsartan Medoxomil | ~60 | >99 | ~11 | Yes (Azilsartan) |
Conclusion
The selection of an appropriate assay for measuring Angiotensin II antipeptide activity depends on the specific research question. Radioligand binding assays provide fundamental information on the affinity of a compound for the receptor. Functional assays, such as calcium mobilization, offer insights into the cellular response to receptor blockade. In vivo studies are essential for evaluating the physiological effects of an antagonist in a whole-organism context. The protocols and data presented here provide a comprehensive resource for researchers working in the field of Angiotensin II pharmacology and drug discovery.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 4. ibl-america.com [ibl-america.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the angiotensin challenge methodology for assessing the pharmacodynamic profile of antihypertensive drugs acting on the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Augmented Blood Pressure Variability in Hypertension Induced by Angiotensin II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
Peptide array screening for Angiotensin II inhibitory peptides
An in-depth look at utilizing peptide array screening to identify and characterize novel Angiotensin II (Ang II) inhibitory peptides is provided in this application note. This technology offers a high-throughput and efficient method for screening large libraries of peptides to discover potential therapeutic agents for hypertension and other cardiovascular diseases.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, mediates its effects by binding to the Angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, and fibrosis. Consequently, inhibiting the Angiotensin II pathway is a well-established therapeutic strategy for managing hypertension. Peptide array screening provides a powerful platform for the de novo discovery of peptides that can inhibit the interaction between Angiotensin II and its receptor.
Principle of the Method
This method involves the synthesis of a high-density peptide array on a solid support, where each peptide represents a potential inhibitor. The array is then incubated with labeled Angiotensin II and its receptor, AT1R. Peptides that inhibit the Angiotensin II-AT1R interaction will result in a reduced signal, allowing for the identification of potential inhibitory candidates. Subsequent validation and characterization of these "hit" peptides are performed to determine their inhibitory potency and specificity.
Experimental Workflow
The overall workflow for peptide array screening of Angiotensin II inhibitory peptides involves several key stages, from array design and synthesis to data analysis and hit validation.
Application Notes and Protocols for the Solid-Phase Synthesis of Angiotensin II Antipeptide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of Angiotensin II (Ang II) antipeptide derivatives. These peptides are designed to modulate the renin-angiotensin system (RAS) by antagonizing the effects of Ang II, offering potential therapeutic applications in cardiovascular diseases.
Introduction
Angiotensin II is an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that plays a crucial role in regulating blood pressure and fluid balance through the renin-angiotensin system (RAS).[1][2] Its primary effects are mediated by the Angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) release, and cellular growth, which can contribute to hypertension and cardiovascular remodeling.[1][3][4][5] Angiotensin II antipeptide derivatives are modified peptides designed to counteract these effects. This can be achieved by creating peptides that act as antagonists to the AT1 receptor or as agonists to the Angiotensin II type 2 (AT2) receptor, which often mediates opposing, beneficial effects such as vasodilation and anti-inflammation.[6][7]
Solid-phase peptide synthesis (SPPS) is the method of choice for producing these synthetic peptides.[8][9] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach that allows for the efficient and controlled assembly of the peptide chain on a solid support.[8][10][11]
Angiotensin II Signaling Pathway
Angiotensin II exerts its physiological and pathophysiological effects by binding to at least two distinct G-protein coupled receptors, AT1 and AT2.[6][7] The signaling cascades initiated by these receptors are complex and can have opposing outcomes.
The binding of Ang II to the AT1 receptor activates several downstream signaling pathways. A primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[1][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] These events lead to a cascade of cellular responses including vasoconstriction, inflammation, and cell growth through the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[4][6][12]
Conversely, activation of the AT2 receptor is often associated with beneficial cardiovascular effects.[6] It can counteract the AT1 receptor-mediated actions by promoting vasodilation through nitric oxide (NO) and cGMP stimulation, and by exerting anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[6]
Angiotensin II Signaling Pathways
Solid-Phase Synthesis of Angiotensin II and its Derivatives
The following tables summarize quantitative data for the synthesis of Angiotensin II and a representative antipeptide derivative.
Table 1: Synthesis of Angiotensin II
| Parameter | Value | Reference |
| Synthesis Method | Modified Fmoc Solid-Phase Synthesis | [13][14] |
| Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl) phenoxy resin | [13][14] |
| Coupling Reagents | HOBT/DIC | [13][14] |
| Cleavage | TFA with scavengers | [13][14] |
| Crude Peptide Yield | 85.78% | [13] |
| Purity (HPLC) | Single sharp peak at 7.24 min | [13] |
Table 2: Synthesis and Characterization of Angiotensin II-SS (Antipeptide Derivative)
| Parameter | Value | Reference |
| Synthesis Method | Fmoc Solid-Phase Synthesis | [15] |
| Purification | Semi-preparative HPLC | [15] |
| Characterization | LC/ESI-MS | [15] |
| Biological Activity | Reduced parasitemia in mouse models of malaria | [15] |
| Proteolytic Stability | Resistant to degradation in mouse plasma | [15] |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard steps for SPPS using the Fmoc/tBu strategy.[8][9][16]
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes.[8]
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.[8]
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU, or HOBT/DIC) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.
4. Washing:
-
After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Repetition:
-
Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
7. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
-
Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.
Solid-Phase Peptide Synthesis Workflow
Protocol for Proteolytic Stability Assay of Peptide Derivatives
This protocol is adapted from a study on Angiotensin II derivatives and is used to assess the stability of the synthesized peptides in a biological matrix.[15]
1. Sample Preparation:
-
Prepare a stock solution of the purified peptide at a concentration of 10 mg/mL.
-
Obtain fresh blood plasma from the relevant species (e.g., mouse).
2. Incubation:
-
Add 20 µL of the peptide stock solution to 1 mL of 25% fresh plasma in phosphate-buffered saline (PBS).
-
Incubate the mixture at 37°C.
-
Collect 100 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes).
3. Reaction Quenching:
-
Immediately after collection, add 10 µL of pure TFA to each aliquot to stop proteolytic degradation.
-
Incubate the quenched samples at 5°C for 15 minutes.
4. Sample Processing:
-
Centrifuge the samples at 300 x g for 5 minutes to pellet precipitated proteins.
5. Analysis:
-
Analyze the supernatant by LC-MS to identify and quantify the remaining intact peptide.
-
The amount of peptide remaining at each time point is used to determine the degradation profile and half-life of the peptide in plasma.
Conclusion
The solid-phase synthesis of this compound derivatives is a powerful approach for developing novel therapeutics targeting the renin-angiotensin system. By following established SPPS protocols and utilizing appropriate analytical techniques for purification and characterization, researchers can efficiently produce these modified peptides. The detailed protocols and data presented in these application notes provide a solid foundation for the successful synthesis and evaluation of this compound derivatives in a research and drug development setting.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive angiotensin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthetic angiotensin II peptide derivatives confer protection against cerebral and severe non-cerebral malaria in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-RIA Analysis of Angiotensin II Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II), an octapeptide hormone, is the principal effector of the renin-angiotensin system (RAS). It plays a crucial role in the pathophysiology of cardiovascular diseases, making its accurate quantification essential for research and drug development. This document provides a detailed methodology for the analysis of Angiotensin II peptides using a combination of High-Performance Liquid Chromatography (HPLC) for separation and Radioimmunoassay (RIA) for sensitive and specific detection. This combined approach, HPLC-RIA, enhances the accuracy of Ang II measurement by separating it from other cross-reactive angiotensin fragments.[1]
Angiotensin II Signaling Pathway
Angiotensin II exerts its physiological effects by binding to its receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which are G-protein coupled receptors. Binding to the AT1 receptor initiates a signaling cascade that is central to blood pressure regulation and cardiovascular remodeling.
Experimental Workflow
The accurate quantification of Angiotensin II by HPLC-RIA involves a multi-step process beginning with careful sample collection and preparation, followed by chromatographic separation and subsequent immunological detection.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation or artificial generation of Angiotensin II.
-
Blood Collection : Draw blood into chilled tubes containing an inhibitor cocktail. A typical cocktail includes EDTA, a renin inhibitor, and other protease inhibitors.[2] For every 1 ml of blood, 50 µl of the inhibitor cocktail should be added.[2]
-
Plasma Separation : Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Storage : Store plasma samples at -20°C or lower until analysis.[3]
Solid-Phase Extraction (SPE)
SPE is employed to concentrate the angiotensin peptides and remove interfering plasma proteins.
-
Cartridge : C18 Sep-Pak cartridges are commonly used.
-
Activation : Activate the cartridge with methanol (B129727) followed by water.
-
Sample Loading : Acidify the plasma sample and load it onto the equilibrated cartridge.
-
Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic impurities.
-
Elution : Elute the angiotensin peptides with a stronger organic solvent, such as methanol or acetonitrile, often containing an acid like formic acid.[2]
-
Drying : Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in the HPLC mobile phase for injection.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC separates Angiotensin II from other angiotensin peptides and interfering substances.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A common mobile phase consists of two solvents:
-
Gradient : A linear gradient from a lower to a higher concentration of Solvent B is used to elute the peptides. For example, a gradient of 15-40% Solvent B over 20 minutes can be employed.[2]
-
Flow Rate : A typical flow rate is around 0.35 to 1.0 ml/min.[2]
-
Detection : A UV detector can be used to monitor the elution profile, though the primary quantification is done by RIA.
-
Fraction Collection : Collect the fraction corresponding to the retention time of Angiotensin II, as determined by running standards.
Radioimmunoassay (RIA)
RIA provides a highly sensitive method for quantifying the collected Angiotensin II fraction.
-
Principle : The assay is based on the principle of competitive binding. Unlabeled Angiotensin II in the sample competes with a fixed amount of radiolabeled Angiotensin II (e.g., ¹²⁵I-Ang II) for a limited number of binding sites on a specific anti-Angiotensin II antibody.[3]
-
Procedure :
-
Incubate the collected HPLC fraction (containing unlabeled Ang II) with the anti-Angiotensin II antibody and the ¹²⁵I-labeled Angiotensin II tracer.
-
Separate the antibody-bound Angiotensin II from the free Angiotensin II. This is often achieved by adding a second antibody that precipitates the primary antibody complex.
-
Centrifuge the mixture to pellet the antibody-bound complex.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Standard Curve : A standard curve is generated by performing the assay with known concentrations of unlabeled Angiotensin II. The concentration of Angiotensin II in the samples is then determined by interpolating their radioactivity values on this curve.
Data Presentation
The following tables summarize typical performance characteristics and reported concentrations of Angiotensin II in plasma as measured by HPLC-RIA.
Table 1: HPLC-RIA Method Validation Parameters
| Parameter | Reported Value | Reference |
| Recovery | ~75 - 80% | [4][5] |
| Intra-assay Precision (CV) | 6.2% | [4] |
| Inter-assay Precision (CV) | 10.3% | [4] |
| Lower Limit of Quantification | 1.3 ng/L | [4] |
| Cross-reactivity | < 2% with related peptides | [4] |
Table 2: Angiotensin II Concentrations in Plasma (pg/ml)
| Species | Condition | Angiotensin II Concentration (pg/ml) | Reference |
| Human | Normal | ~5 | [1] |
| Human | Renovascular Hypertension | Reduced >7-fold after ACE inhibitor | [5] |
| Rat | Normal (anesthetized) | 103.9 ± 29.7 | [3] |
| Rat | Sodium Deficient Diet | 300.0 ± 100.6 | [3] |
| Rat | After Enalapril (ACE inhibitor) | 35.7 ± 28.0 | [3] |
| Rat | Bilaterally Nephrectomized (24h) | 2.7 ± 2.9 | [3] |
Conclusion
The combined HPLC-RIA method provides a robust and sensitive approach for the accurate quantification of Angiotensin II in biological samples. The initial HPLC separation is crucial for removing cross-reacting peptides, thereby enhancing the specificity of the subsequent radioimmunoassay. Careful adherence to the detailed protocols for sample collection, extraction, and analysis is paramount for obtaining reliable and reproducible results in both basic research and clinical drug development settings.
References
- 1. Effect of high-performance liquid chromatography on plasma angiotensin II measurements in treated and untreated normotensive and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of angiotensin II concentration in rat plasma: pathophysiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved HPLC-radioimmunoassay for quantifying angiotensin II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic-radioimmunoassay method for the measurement of angiotensin II peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Angiotensin II Antipeptide for AT1 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a critical octapeptide hormone within the renin-angiotensin system (RAS), exerting potent physiological effects primarily through its interaction with the Angiotensin II Type 1 (AT1) receptor.[1] Activation of the AT1 receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.[1] Consequently, blockade of the AT1 receptor is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.
This document provides detailed application notes and experimental protocols for utilizing a specific Angiotensin II antipeptide (Sequence: H-Glu-Gly-Val-Tyr-Val-His-Pro-Val-OH) to block the AT1 receptor. This antipeptide, derived from the antisense mRNA sequence to Ang II mRNA, functions as an antagonist to Ang II's effects. While research on this specific antipeptide is ongoing, the following protocols provide a framework for its characterization and application in studying AT1 receptor function.
Mechanism of Action
The this compound is hypothesized to act as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents the endogenous ligand, Angiotensin II, from binding and initiating downstream signaling cascades. This blockade effectively inhibits the physiological responses mediated by AT1 receptor activation.
Figure 1: Angiotensin II signaling pathway and AT1 receptor blockade.
Data Presentation
The following tables summarize the available quantitative data for the this compound and provide a template for recording experimental results.
Table 1: In Vitro Efficacy of this compound
| Assay | Test System | Angiotensin II Concentration | Antipeptide Concentration | Observed Effect | Reference |
| Aortic Ring Contraction | Rabbit Aortic Rings | 10 nmol/L | 100 µmol/L | 51% inhibition of Ang II-induced contraction | [2] |
| Receptor Binding (IC50) | e.g., HEK293 cells expressing human AT1R | - | User-defined | User-determined value | - |
| Calcium Mobilization (IC50) | e.g., CHO cells expressing human AT1R | e.g., 10 nM | User-defined | User-determined value | - |
| ERK Phosphorylation (IC50) | e.g., Vascular Smooth Muscle Cells | e.g., 100 nM | User-defined | User-determined value | - |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Reference |
| e.g., Spontaneously Hypertensive Rat | e.g., Intravenous | User-defined | User-determined value | - |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of the this compound.
AT1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) and inhibitory concentration (IC50) of the this compound for the AT1 receptor.
Figure 2: Workflow for AT1 Receptor Binding Assay.
Materials:
-
HEK293 cells stably expressing human AT1 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radiolabeled Angiotensin II (e.g., [³H]Angiotensin II)
-
This compound (H-Glu-Gly-Val-Tyr-Val-His-Pro-Val-OH)
-
Unlabeled Angiotensin II
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-AT1R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membranes.
-
Add a constant concentration of [³H]Angiotensin II.
-
Add increasing concentrations of the this compound.
-
For non-specific binding control, add a high concentration of unlabeled Angiotensin II.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antipeptide concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol measures the ability of the this compound to inhibit Ang II-induced intracellular calcium mobilization, a key downstream event of AT1 receptor activation.
Materials:
-
CHO cells stably expressing human AT1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Angiotensin II
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Seed CHO-AT1R cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM with Pluronic F-127) in HBSS for 60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of the this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of Angiotensin II (e.g., EC80 concentration) into the wells.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the response to the control (Ang II stimulation without antipeptide).
-
Plot the percentage of inhibition against the logarithm of the antipeptide concentration to determine the IC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the inhibition of Ang II-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream marker of AT1 receptor signaling.[3]
Materials:
-
Vascular smooth muscle cells (VSMCs) or other AT1R-expressing cells
-
Serum-free cell culture medium
-
Angiotensin II
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture VSMCs to near confluency and serum-starve overnight.
-
Pre-incubate cells with varying concentrations of the this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of Angiotensin II for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the percentage of inhibition of ERK phosphorylation against the logarithm of the antipeptide concentration to determine the IC50 value.
-
In Vivo Blood Pressure Measurement
This protocol outlines a method to evaluate the effect of the this compound on blood pressure in an animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or other suitable animal model
-
This compound
-
Vehicle control (e.g., saline)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system
-
Apparatus for intravenous or oral administration
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the experimental conditions.
-
For telemetry, surgically implant the telemetry transmitter according to the manufacturer's instructions and allow for recovery.
-
-
Baseline Measurement:
-
Record baseline blood pressure and heart rate for a sufficient period before treatment.
-
-
Antipeptide Administration:
-
Administer the this compound at various doses via the chosen route (e.g., a single bolus injection or continuous infusion).
-
Administer the vehicle control to a separate group of animals.
-
-
Blood Pressure Monitoring:
-
Continuously monitor blood pressure and heart rate for a defined period after administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes in the antipeptide-treated groups to the vehicle-treated group.
-
Analyze the dose-response relationship of the antipeptide on blood pressure.
-
Conclusion
The this compound represents a promising tool for the investigation of AT1 receptor function and as a potential therapeutic agent. The protocols provided herein offer a comprehensive framework for characterizing its binding affinity, and its in vitro and in vivo efficacy in blocking the AT1 receptor. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Troubleshooting & Optimization
Angiotensin II antipeptide stability and storage conditions
Welcome to the technical support center for Angiotensin II antipeptide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: Lyophilized this compound is generally very stable.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C in a tightly sealed, desiccated container to prevent moisture absorption.[2][3] Before use, allow the vial to equilibrate to room temperature in a desiccator to avoid condensation, as moisture can significantly decrease long-term stability.[3][4][5]
Q2: How should I prepare a stock solution of this compound?
A2: Angiotensin II is soluble in water (up to 25 mg/mL), yielding a clear, colorless solution.[1][4] It is also soluble in some organic solvents like ethanol (B145695) and in aqueous solutions with a pH between 5 and 8.[1][4] For reconstitution, use a suitable sterile buffer within this pH range.[1] To prevent loss of material at low concentrations (below 100 µg/mL) due to adsorption to glass or plastic surfaces, containers can be pre-treated with a bovine serum albumin (BSA) solution (1 mg/mL) and then rinsed thoroughly with water.[1][4]
Q3: What are the recommended storage conditions for this compound in solution?
A3: For maximum stability, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[3][4] Stock solutions at a neutral pH stored at -20°C should remain active for at least two months.[4] If for short-term use, solutions may be stored at 4°C for a few days, though this is highly dependent on the peptide's sequence and purity.[2] For longer-term storage of solutions, -80°C is preferable.[2][6]
Q4: How stable is this compound in a saline solution for experimental use?
A4: A study on the stability of Angiotensin II in 0.9% sodium chloride solution at a concentration of 10,000 ng/mL found that it maintained at least 90% of its original concentration for up to 5 days when stored under refrigeration at 5 ± 3°C.[7][8][9] The physical appearance (clarity and color) and pH of the solution also remained constant throughout this period.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture.[2][3] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4] |
| Chemical instability in solution. | Maintain the pH of the stock solution between 5 and 8.[1][4] Angiotensin II is hydrolyzed by strong acids or at a pH ≥9.5.[4] | |
| Adsorption to labware. | For low concentration solutions (<100 µg/mL), pre-treat vials and pipette tips with a BSA solution.[1][4] | |
| Precipitation observed in the solution | Poor solubility in the chosen solvent. | Ensure the peptide is fully dissolved. Sonication may help.[5] If the peptide has low solubility in aqueous solutions, consider using a small amount of an organic solvent like ethanol.[1][4] |
| Peptide aggregation. | Store solutions at the recommended low temperatures. Avoid repeated freeze-thaw cycles which can promote aggregation.[2] | |
| Variability between experiments | Inconsistent peptide concentration. | Prepare fresh dilutions from a properly stored stock aliquot for each experiment. |
| Degradation in assay buffer. | Check the pH of your assay buffer to ensure it is within the optimal range for Angiotensin II stability.[1] |
Quantitative Stability Data
Table 1: Stability of Angiotensin II in 0.9% Sodium Chloride at 5 ± 3°C [7][8][9]
| Time (hours) | Mean Concentration Remaining (%) (HPLC-UV) | Mean Concentration Remaining (%) (LC-MS/MS) |
| 0 | 100 | 100 |
| 24 | >90 | >90 |
| 48 | >90 | >90 |
| 72 | >90 | >90 |
| 96 | >90 | >90 |
| 120 | >90 | >90 |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[3][4] This prevents moisture from condensing on the peptide, which can reduce its stability.[3][5]
-
Add the desired volume of a sterile, appropriate solvent (e.g., sterile water or a buffer with a pH between 5 and 8) to the vial to achieve the desired stock concentration.[1][4]
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C until use.[2]
Protocol for Assessing Angiotensin II Stability by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on methods used for Angiotensin II stability studies.[1][7]
-
Sample Preparation: Prepare solutions of Angiotensin II in the desired buffer or medium at a known concentration. Store these solutions under the conditions you wish to test (e.g., different temperatures, pH values). At specified time points, withdraw an aliquot for analysis.
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 60% B over 20 minutes) is commonly used to elute the peptide.[1]
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at 214 nm or 280 nm.[1]
-
-
Analysis:
-
Inject a standard solution of Angiotensin II of known concentration to determine its retention time and peak area.
-
Inject the samples from the stability study.
-
The stability of the peptide is determined by comparing the peak area of the intact peptide at each time point to the peak area at time zero.[1] A decrease in the peak area indicates degradation.
-
Visualizations
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Caption: Experimental workflow for this compound handling.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Angiotensin II antipeptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II antipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
The this compound is an octapeptide with the sequence H-Glu-Gly-Val-Tyr-Val-His-Pro-Val-OH (EGVYVHPV). It is a synthetic peptide that acts as an antagonist to Angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis.
Q2: My this compound solution appears to have lost activity. What are the common causes?
Loss of peptide activity in solution can be attributed to several factors:
-
Enzymatic Degradation: If your solution is exposed to biological contaminants (e.g., in cell culture media), it can be degraded by proteases.
-
Chemical Instability: The stability of the peptide is pH-dependent. It is more susceptible to hydrolysis in strongly acidic or alkaline conditions.
-
Improper Storage: Extended storage at room temperature or repeated freeze-thaw cycles can significantly reduce the peptide's activity.[1]
-
Adsorption: At low concentrations, the peptide can adsorb to the surfaces of glass and plastic labware, leading to a decrease in the effective concentration.[1]
Q3: I'm observing precipitate in my reconstituted this compound solution. What should I do?
Precipitation can occur due to poor solubility or aggregation. Here are some troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid in dissolving the peptide.
-
pH Adjustment: Ensure the pH of your solvent is within the optimal range for the peptide's solubility. For many angiotensin peptides, a pH between 5 and 8 is recommended.[1]
-
Solvent Change: If water or buffer is not effective, consider using a small amount of an organic solvent like DMSO or ethanol (B145695) to first dissolve the peptide, followed by dilution with your aqueous buffer.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution of Lyophilized Peptide
Symptoms:
-
Visible particles remain after adding solvent.
-
The solution appears cloudy or hazy.
Possible Causes:
-
The peptide has poor solubility in the chosen solvent.
-
Insufficient mixing or agitation.
-
The concentration is too high.
Solutions:
-
Optimize Solvent: While sterile water is a common starting point, if solubility is an issue, try reconstituting in a buffer with a pH between 5 and 8.[1] For highly hydrophobic peptides, a small amount of a compatible organic solvent (e.g., DMSO, ethanol) can be used initially, followed by careful dilution with the aqueous buffer.
-
Gentle Agitation: Vortex or sonicate the vial gently to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Warm Gently: Brief warming to 37°C may improve solubility, but monitor closely to avoid degradation.
-
Reconstitute at a Higher Dilution: Prepare a more dilute stock solution to ensure complete dissolution.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of expected biological effect over time.
Possible Causes:
-
Peptide degradation in solution.
-
Adsorption of the peptide to labware.
-
Inaccurate peptide concentration due to incomplete dissolution or water content in the lyophilized powder.
Solutions:
-
Freshly Prepare Solutions: Prepare solutions fresh for each experiment to minimize degradation.
-
Proper Storage: If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.
-
Pre-treat Labware: For very low concentrations, pre-rinsing glassware with a solution of bovine serum albumin (BSA) can help prevent peptide loss.[1]
-
Accurate Quantification: Account for the peptide content and purity provided by the manufacturer when calculating concentrations.
Data Presentation
Table 1: Solubility of Angiotensin II Peptides in Various Solvents
| Solvent | Solubility of Angiotensin II | Remarks |
| Water | Up to 25 mg/mL[1] | Yields a clear, colorless solution. |
| Aqueous Buffers (pH 5-8) | Soluble[1] | Recommended for biological experiments. |
| Ethanol | Soluble[1] | Can be used as a co-solvent. |
| DMSO | ≥234.6 mg/mL | A good solvent for initial reconstitution of hydrophobic peptides. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C ± 5°C | Years | Store desiccated and protected from light. |
| Reconstituted Stock Solution | -20°C or -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Diluted Working Solution | 2-8°C | Up to 24 hours | Prepare fresh when possible.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial.
-
Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., for a 1 mg vial, add 1 mL of solvent to make a 1 mg/mL stock solution).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Peptide Stability Assessment using HPLC
Objective: To determine the stability of the this compound in solution over time under different storage conditions.
Materials:
-
Reconstituted this compound stock solution
-
Various buffers and solutions for testing (e.g., different pH values)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dilute the peptide stock solution to a known concentration in the different buffers to be tested.
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours).
-
Store the aliquots at the designated temperatures.
-
At each time point, inject a sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes).[1]
-
Monitor the peptide elution at a wavelength of 214 nm or 280 nm.[1]
-
Analyze the data by comparing the peak area of the intact peptide at each time point to the peak area at time zero. A decrease in peak area indicates degradation.
Visualizations
Caption: this compound competitively antagonizes the AT1 receptor.
Caption: A logical workflow for troubleshooting poor peptide solubility.
References
Technical Support Center: Angiotensin II Antipeptide In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Angiotensin II (Ang II) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Angiotensin II in vivo?
Angiotensin II is the main effector hormone of the renin-angiotensin system (RAS).[1][2] Its primary functions are mediated through binding to two main G protein-coupled receptors: Ang II type 1 (AT1) and type 2 (AT2) receptors.[3]
-
AT1 Receptor Activation: Binding to AT1 receptors on vascular smooth muscle cells induces vasoconstriction, leading to an increase in blood pressure.[1][3] It also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys.[1][2]
-
AT2 Receptor Activation: The functions of the AT2 receptor are more varied and can sometimes counteract the effects of AT1 receptor activation.
Understanding this mechanism is crucial for designing experiments and interpreting results, as the observed physiological effects will be a direct consequence of this signaling pathway.
Q2: What is a recommended starting dose for Angiotensin II in a new in vivo experiment?
Determining the optimal dose requires careful consideration of the animal model, research question, and administration route. There is no single universal starting dose.
-
For Acute Pressor Effects: In clinical settings for treating shock, an initial IV infusion rate is 20 ng/kg/min, which is then titrated based on blood pressure response.[1][4] Doses as low as 1.25 ng/kg/min may be used.[4] This can serve as a reference point for designing acute pressor studies in animal models.
-
For Chronic Models: Studies in mice have used continuous subcutaneous infusion at rates like 400 ng/kg/min for two weeks to induce hypertension.[5] Other studies have used daily intraperitoneal (i.p.) injections of 100 ng/kg for five consecutive days.[3]
Recommendation: Start with a pilot study using a low dose derived from the literature (e.g., in the range of 20-100 ng/kg/min for infusion or 100 ng/kg for bolus injection) and include several dose levels to determine the optimal concentration for your specific experimental endpoint.
Troubleshooting Guides
Issue 1: I am not observing the expected pressor (blood pressure raising) effect.
If Angiotensin II administration is not resulting in the anticipated increase in blood pressure, consider the following factors:
-
Peptide Integrity: Ensure the Angiotensin II peptide has been stored correctly (typically refrigerated at 2-8°C) and that the reconstituted solution is fresh.[4] Angiotensin II has a very short plasma half-life of less than a minute, so degradation can occur quickly.[1]
-
Administration Route: Intravenous (IV) administration provides the most rapid and direct effect.[1] Other routes like intraperitoneal (i.p.) or subcutaneous (s.c.) will have different absorption kinetics and may result in a blunted or delayed response. Verify your administration technique is correct.
-
Animal Model: The responsiveness to Angiotensin II can vary between species and even strains. Ensure the model you are using is appropriate.
-
Concomitant Medications: If the animal is being treated with other drugs, they may interfere with the Angiotensin II pathway. Angiotensin Converting Enzyme (ACE) inhibitors may increase the effect of IV Ang II, while Angiotensin Receptor Blockers (ARBs) like Losartan will reduce or block the effect by competing for the AT1 receptor.[1][6]
Issue 2: How do I perform a dose-response study to find the optimal dosage?
A dose-response study is essential for determining the effective dose range for your specific model and endpoint.
-
Select Dose Range: Based on literature review, select a range of at least 3-4 doses, including a vehicle control. The doses should span a range expected to produce minimal, moderate, and maximal effects.
-
Randomize Animals: Randomly assign animals to each dose group to minimize bias.
-
Administer Ang II: Administer the selected doses according to your chosen route (e.g., IV, IP, SC).
-
Monitor Response: Continuously monitor the primary endpoint. For hypertension studies, this is typically blood pressure, which can be measured using tail-cuff methods or more accurately with intra-arterial catheters.[7][8]
-
Plot and Analyze: Plot the measured response against the logarithm of the dose. This will generate a dose-response curve, from which you can determine key parameters like the ED50 (the dose that produces 50% of the maximal effect).
Data Presentation
Table 1: Example Dosages of Angiotensin II from In Vivo Studies
| Animal Model | Administration Route | Dosage | Study Outcome / Context | Reference |
| Human | Intravenous (IV) | Start: 20 ng/kg/min; Titrate as needed | Treatment of vasodilatory shock | [1] |
| Mouse | Intraperitoneal (i.p.) | 100 ng/kg daily for 5 days | Study of Ang II-derived synthetic peptides | [3] |
| Mouse | Subcutaneous (s.c.) | 400 ng/kg/min for 2 weeks (infusion) | Induction of hypertension | [5] |
| Sheep | Intravenous (IV) | Four-point dose-response comparison | Compared pressor and aldosterone responses | [9] |
Experimental Protocols
Protocol: Blood Pressure Monitoring via Tail-Cuff Method
This protocol describes a non-invasive method for monitoring blood pressure in rodents, a critical procedure for assessing the efficacy of Angiotensin II.
Materials:
-
Rodent tail-cuff plethysmography system
-
Animal restrainer
-
Warming platform or heat lamp
Procedure:
-
Acclimatization: Acclimate the animal to the restrainer and procedure for several days before the actual experiment. This minimizes stress-induced blood pressure fluctuations.
-
Animal Preparation: Place the animal in the appropriate-sized restrainer. Position the tail so it passes through the inflation cuff and sensor.
-
Warming: Gently warm the animal's tail using a warming platform or heat lamp to a temperature that causes vasodilation of the tail artery, making pulses easier to detect.
-
Measurement Cycle:
-
Initiate the measurement cycle on the system. The cuff will automatically inflate to occlude blood flow and then slowly deflate.
-
The sensor will detect the return of blood flow, allowing the system to calculate systolic and mean arterial pressure.
-
-
Data Collection: Perform several consecutive measurement cycles (e.g., 5-10) and average the readings to obtain a reliable measurement for that time point.
-
Post-Administration Monitoring: After administering Angiotensin II or vehicle, repeat the measurements at predetermined time points (e.g., 5, 15, 30, 60 minutes post-injection) to track the change in blood pressure.
References
- 1. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Angiotensin II: biosynthesis, molecular recognition, and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic angiotensin II peptide derivatives confer protection against cerebral and severe non-cerebral malaria in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. A pressor dose of angiotensin II has no influence on the angiotensin‐converting enzyme 2 and other molecules associated with SARS‐CoV‐2 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential response of angiotensin peptides in the urine of hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the 24 h effects of the angiotensin II receptor blockers: means to improve cardiovascular outcomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A dose-response comparison of the actions of angiotensin II and angiotensin III in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Angiotensin II antipeptide immunoassay cross-reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) antipeptide immunoassays.
Frequently Asked Questions (FAQs)
Q1: My Angiotensin II ELISA is showing high background. What are the common causes and solutions?
High background in an Angiotensin II ELISA can obscure true results and is often caused by several factors:
-
Incomplete Blocking: Insufficient blocking of the microplate wells can lead to non-specific binding of the primary or secondary antibody.
-
Solution: Ensure you are using a high-quality blocking buffer (e.g., 1-5% BSA in PBS or TBS). Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) and ensure the entire surface of the well is covered.
-
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies in the wells.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a mild detergent like Tween-20 (0.05%) to your wash buffer can also help reduce non-specific binding.[1]
-
-
Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.
-
Solution: See the detailed section on troubleshooting cross-reactivity below. Consider sample purification methods like solid-phase extraction (SPE).[2]
-
Q2: I am getting low or no signal in my Angiotensin II immunoassay. What should I check?
Low or no signal can be frustrating. Here are some common culprits:
-
Reagent Issues: One or more reagents may be expired, improperly stored, or inactive.
-
Solution: Check the expiration dates of all kit components. Ensure antibodies and standards have been stored at the correct temperatures and have not undergone multiple freeze-thaw cycles. Prepare fresh substrate solutions before use.
-
-
Incorrect Protocol: Deviations from the recommended protocol can lead to assay failure.
-
Solution: Carefully review the entire protocol. Pay close attention to incubation times, temperatures, and the order of reagent addition.
-
-
Low Analyte Concentration: The concentration of Angiotensin II in your samples may be below the detection limit of the assay.
-
Solution: If possible, concentrate your samples. Alternatively, consider using a more sensitive assay format, such as a radioimmunoassay (RIA) or a high-sensitivity ELISA.
-
-
Sample Degradation: Angiotensin II is a peptide that can be rapidly degraded by proteases in biological samples.
-
Solution: Collect blood samples in tubes containing protease inhibitors. Process and store samples at low temperatures (-20°C or -80°C) to minimize degradation.[2]
-
Q3: My results are inconsistent between wells and between assays. What could be the cause?
Inconsistent results can stem from technical variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, standards, and samples is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When possible, use a multichannel pipette for adding reagents to multiple wells simultaneously.
-
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to "edge effects," where wells on the outer edges of the plate show different results from the inner wells.
-
Solution: Ensure the plate is brought to room temperature before adding reagents. Use a plate sealer during incubations to minimize evaporation and maintain a stable temperature. Incubate plates in a temperature-controlled environment.
-
-
Washing Technique: Inconsistent washing across the plate can lead to variability.
-
Solution: Use an automated plate washer if available. If washing manually, ensure all wells are filled and aspirated with the same force and for the same duration.
-
Troubleshooting Cross-Reactivity
A significant challenge in Angiotensin II immunoassays is the potential for the antibody to cross-react with other structurally similar angiotensin peptides. This can lead to an overestimation of Angiotensin II concentration.
Q4: How do I know if my Angiotensin II antibody is cross-reacting with other angiotensin peptides?
-
Review the Datasheet: The manufacturer's datasheet for the antibody or ELISA kit should provide cross-reactivity data for related peptides.
-
Perform a Cross-Reactivity Test: You can experimentally determine the cross-reactivity by running a competitive ELISA. In this assay, you will compete for antibody binding between a fixed concentration of labeled Angiotensin II and varying concentrations of unlabeled Angiotensin II (as the standard curve) and other angiotensin peptides (e.g., Angiotensin I, Angiotensin III, Angiotensin IV, Angiotensin-(1-7)). The degree of displacement of the labeled Angiotensin II by the other peptides will indicate the level of cross-reactivity.
Q5: What are some common cross-reactants for Angiotensin II antibodies?
Angiotensin II antibodies can show significant cross-reactivity with other angiotensin fragments, particularly those that share a similar C-terminal sequence.
Quantitative Cross-Reactivity Data for Angiotensin II Antibodies
| Cross-Reactant | Antibody 1 Cross-Reactivity (%) | Antibody 2 Cross-Reactivity (%) |
| Angiotensin II | 100 | 100 |
| Angiotensin III | 55 | 100 |
| Angiotensin I | 0.2 | 1.7 |
| Angiotensin-(1-7) | 0.2 | <0.001 |
| Angiotensin (4-8) | 100 | Not Reported |
| Angiotensin (3-8) | 73 | Not Reported |
| Angiotensin (2-10) | 0.2 | Not Reported |
| Angiotensin II (1-4) | Not Reported | 0.1 |
| Angiotensin II (5-8) | Not Reported | 0.001 |
| pre-Angiotensin (1-14) | Not Reported | 1 |
Data compiled from multiple sources.[3][4] Note that cross-reactivity can vary significantly between different antibody clones and assay formats.
Q6: How can I minimize the impact of cross-reactivity in my Angiotensin II measurements?
-
Sample Purification: The most effective way to reduce interference from cross-reacting peptides is to purify Angiotensin II from the sample before the immunoassay. Solid-phase extraction (SPE) is a commonly used method for this purpose.[2]
-
Use a Highly Specific Antibody: Select an antibody or ELISA kit that has been well-characterized and shows minimal cross-reactivity with other angiotensin peptides.
-
Confirmation with an Orthogonal Method: For critical applications, it is advisable to confirm your immunoassay results with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for Angiotensin II quantification due to its high specificity.[5]
Experimental Protocols
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines a general procedure for assessing the cross-reactivity of an Angiotensin II antibody.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the Angiotensin II antibody's host species (e.g., anti-rabbit IgG) or directly with an Angiotensin II conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare a standard curve of unlabeled Angiotensin II.
-
Prepare serial dilutions of the potential cross-reacting peptides (e.g., Angiotensin I, III, IV, (1-7)).
-
In separate wells, add the Angiotensin II standards or the cross-reacting peptides.
-
Add a fixed concentration of your primary Angiotensin II antibody to all wells.
-
Add a fixed concentration of enzyme-labeled Angiotensin II (e.g., HRP-conjugated Angiotensin II) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP). Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the peptide concentration. Calculate the IC50 (the concentration of the peptide that causes 50% inhibition of the maximum signal) for Angiotensin II and each of the cross-reacting peptides. The percent cross-reactivity can be calculated as: (IC50 of Angiotensin II / IC50 of cross-reactant) x 100.
Western Blot Protocol for Antibody Specificity Validation
Western blotting can be used to confirm the specificity of an Angiotensin II antibody.
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express Angiotensin II and from negative controls (e.g., cells with Angiotensin II receptor knockout).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Angiotensin II primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A specific antibody should show a single band at the expected molecular weight for Angiotensin II in the positive control lane and no band in the negative control lane.
Visualizations
Caption: Angiotensin II signaling pathway via the AT1 receptor.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Angiotensin II Antipeptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Angiotensin II antipeptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Synthetic peptide preparations, including this compound, can contain various impurities originating from the solid-phase peptide synthesis (SPPS) process.[1][2][3] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[2][3]
-
Truncated sequences: Shorter peptide chains resulting from incomplete synthesis.
-
Peptide-protection adducts: Peptides with residual protecting groups from the synthesis that were not completely removed during the cleavage step.[3]
-
Diastereomeric impurities: Racemization of amino acid residues can occur during the synthesis process.[3]
-
Oxidized or reduced forms: Certain amino acid residues are susceptible to oxidation or other modifications during synthesis and purification.[3]
-
Reagent adducts: Byproducts from reagents used in synthesis, such as trifluoroacetic acid (TFA), can remain in the final product.[3][4]
Q2: My HPLC chromatogram shows multiple peaks close to the main product peak. How can I improve the resolution?
A2: Improving the resolution between your target this compound and closely eluting impurities is crucial for achieving high purity. Here are several strategies:
-
Optimize the Gradient: A shallower gradient during the elution of the target peptide can enhance separation.[1] For example, if your target elutes at 40% acetonitrile (B52724), try a slower gradient from 35% to 45% over a longer period.
-
Change the Stationary Phase: While C18 columns are standard for peptide purification, trying a different stationary phase, such as C8 or a phenyl-hexyl column, can alter the selectivity and improve separation of closely related peptides.[5]
-
Adjust the Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of the peptide and impurities, affecting their retention times and potentially improving separation.[6] However, be mindful that silica-based columns have a limited pH tolerance, typically between 2.0 and 8.0.[7]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the peptides and the stationary phase, often leading to better resolution.[8]
-
Increase the Column Length: Longer columns generally provide better separation for small peptides.[5]
Q3: The purity of my peptide is low after a single purification step. What should I do?
A3: If a single purification step is insufficient, a multi-step purification strategy may be necessary. Consider the following:
-
Orthogonal Purification Methods: Employing a second purification technique that separates based on a different principle can be highly effective. For example, after a Reverse-Phase HPLC (RP-HPLC) step, which separates based on hydrophobicity, you could use ion-exchange chromatography (IEX), which separates based on charge.[7]
-
Sequential RP-HPLC: If you continue with RP-HPLC, use a different mobile phase pH or a column with a different selectivity for the second pass.[6]
-
Fraction Collection and Re-analysis: Collect narrow fractions across the main peak from the first purification run. Analyze each fraction for purity and pool only the fractions that meet your purity requirements.[4][6]
Q4: My peptide recovery is very low after purification. How can I improve it?
A4: Low recovery can be due to several factors. Here are some troubleshooting tips:
-
Check for Precipitation: The peptide may be precipitating on the column, especially if the concentration is high or the solubility in the mobile phase is low. Try injecting a smaller amount or modifying the mobile phase to improve solubility.
-
Avoid Strong Hydrophobic Interactions: Highly hydrophobic peptides can bind irreversibly to the column. Using a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18) or adding organic modifiers to the mobile phase can help.[9]
-
Optimize Elution Conditions: Ensure your elution buffer is strong enough to completely elute the peptide. This might involve increasing the percentage of the organic solvent.
-
Prevent Adsorption to Vials: Peptides can adsorb to glass or plastic surfaces. Using low-binding tubes and pre-rinsing with a solution containing a small amount of organic solvent can minimize this loss.
Q5: I see peak tailing in my chromatogram. What could be the cause and how can I fix it?
A5: Peak tailing can be caused by interactions between the peptide and residual silanol (B1196071) groups on the silica-based column packing.[1] Here's how to address it:
-
Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer exposed silanol groups, which reduces peak tailing.[9]
-
Lower the Mobile Phase pH: Using an ion-pairing agent like trifluoroacetic acid (TFA) at a low pH (around 2) protonates the silanol groups, minimizing their interaction with positively charged peptides.[1][9]
-
Use an End-Capped Column: End-capped columns have their residual silanol groups chemically modified to reduce their activity.
Quantitative Data Summary
The following table provides a hypothetical yet realistic summary of how different RP-HPLC parameters can influence the final purity of synthetic this compound.
| Parameter | Condition A | Purity A (%) | Condition B | Purity B (%) | Rationale for Purity Difference |
| Gradient Slope | 1.0% B/min | 95.2 | 0.5% B/min | 98.5 | A shallower gradient provides better resolution between the target peptide and closely eluting impurities.[1] |
| Column Type | C18, 5 µm | 96.8 | C8, 3.5 µm | 97.9 | A different stationary phase can offer different selectivity, potentially resolving specific impurities. Smaller particle sizes generally lead to sharper peaks and better resolution.[5][9] |
| Flow Rate | 1.0 mL/min | 97.1 | 0.7 mL/min | 98.3 | A lower flow rate increases the interaction time with the stationary phase, often improving separation efficiency.[8] |
| Mobile Phase pH | pH 2.0 (0.1% TFA) | 98.5 | pH 7.0 (Phosphate Buffer) | 96.4 | TFA at low pH is highly effective at reducing peak tailing by masking silanol interactions.[1][9] The change in pH can alter selectivity, which may be beneficial or detrimental depending on the impurities. |
Experimental Protocols
Protocol 1: Standard Reverse-Phase HPLC (RP-HPLC) Purification of this compound
This protocol outlines a standard method for the purification of synthetic this compound.
1. Materials and Reagents:
-
Crude synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[10]
-
HPLC system with a UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
3. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV at 214-220 nm[4]
-
Injection Volume: 20 µL[10]
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
4. Procedure:
-
Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the specified method.
-
Inject the sample.
-
Monitor the chromatogram and collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[4]
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Purification Methods [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Commercial Angiotensin II ELISA Kits
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial Angiotensin II (Ang II) ELISA kits.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background
Question: I am observing high background in my Angiotensin II ELISA. What are the possible causes and solutions?
Answer: High background can obscure true signals and lead to inaccurate results.[1] Common causes include non-specific binding of antibodies, improper washing, or issues with reagents.[1]
Troubleshooting Steps:
-
Insufficient Washing: Inadequate washing between steps can leave residual unbound antibodies, causing a false positive signal.
-
Reagent Concentration: The concentration of the primary or secondary antibody may be too high.
-
Solution: Titrate the antibodies to find the optimal concentration that provides a good signal without increasing the background.
-
-
Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Increase the blocking incubation time. Consider trying a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.
-
-
Incubation Times and Temperatures: Over-incubation can lead to increased non-specific binding.[3]
-
Substrate Issues: The substrate solution may be contaminated or have been exposed to light.
-
Solution: Prepare fresh substrate solution for each experiment and protect it from light.[3] If a precipitate forms upon substrate addition, consider decreasing the substrate concentration.
-
Low or No Signal
Question: My Angiotensin II ELISA is showing very low or no signal. What could be the problem?
Answer: A weak or absent signal can be due to a variety of factors, from reagent problems to procedural errors.[1][5]
Troubleshooting Steps:
-
Reagent Preparation and Storage:
-
Solution: Ensure all reagents are brought to room temperature before use.[2][3] Verify that reagents have not expired and have been stored at the recommended temperatures (typically 2-8°C for most components, with some requiring -20°C).[2][3][6][7] Avoid repeated freeze-thaw cycles of sensitive reagents like standards and antibodies.[6][8]
-
-
Incorrect Reagent Addition:
-
Solution: Double-check the protocol to ensure all reagents were added in the correct order and at the proper concentrations.[2]
-
-
Sample Issues: Endogenous levels of Angiotensin II can be very low, in the picogram per milliliter range.[9][10] The sample collection and preparation are critical.
-
Solution: For plasma samples, it is recommended to collect blood into chilled EDTA tubes, ideally containing peptidase inhibitors, and to process the plasma quickly at low temperatures.[9] Solid-phase extraction (e.g., using SepPak C18 columns) is highly recommended to remove interfering substances and concentrate the peptide.[9][10]
-
-
Incubation Times: Insufficient incubation times can lead to incomplete binding.[11]
-
Solution: Follow the kit's recommended incubation times precisely.[1]
-
Poor Reproducibility/High Variation
Question: I am seeing high variability between my duplicate/triplicate wells. What can I do to improve precision?
Answer: High variation can make it difficult to obtain reliable data and may stem from inconsistent pipetting, mixing, or temperature gradients across the plate.[12]
Troubleshooting Steps:
-
Pipetting Technique:
-
Plate Washing:
-
Solution: Ensure the plate washer is functioning correctly and that all ports are clear.[11] Wash all wells uniformly and thoroughly.
-
-
Temperature Control:
-
Mixing:
-
Solution: Gently tap the plate after adding reagents to ensure thorough mixing, but avoid foaming.[6]
-
Specificity and Cross-Reactivity
Question: How can I be sure that the signal I'm detecting is specific to Angiotensin II?
Answer: A significant concern with some commercial Angiotensin II ELISA kits is their specificity.[9][14] Antibodies may cross-react with other angiotensin peptides like Angiotensin III and IV, which share a similar C-terminus.[14]
Mitigation Strategies:
-
Sample Preparation: Solid-phase extraction is a crucial step to remove unidentified substances in plasma that can interfere with the assay and lead to artificially high readings.[9][10]
-
Kit Selection and Validation: Some studies have shown that certain commercial ELISA kits may not accurately detect authentic Angiotensin II.[9][10] It is advisable to:
-
Validate the assay with known angiotensin standards from a different source than the one provided in the kit.[9][10]
-
If possible, compare results with a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for Angiotensin II quantification due to its high specificity.[14][15]
-
-
Cross-Reactivity Information: Review the kit's datasheet for information on cross-reactivity with other angiotensin fragments. Some kits specify that they may detect other active angiotensins.[7]
Quantitative Data Summary
The performance of commercial Angiotensin II ELISA kits can vary significantly. Below is a summary of typical performance characteristics.
| Parameter | Typical Range/Value | Source |
| Detection Range | 4.94 - 400 pg/mL to 31.25 - 2000 pg/mL | [6][16] |
| Sensitivity (LLD) | < 1.75 pg/mL to 18.75 pg/mL | [6][14] |
| Intra-Assay CV | < 8% | [14] |
| Inter-Assay CV | < 10% | [14] |
| Sample Volume | 50 µL | [9][17] |
Note: LLD = Lower Limit of Detection, CV = Coefficient of Variation. These values are examples and can vary between different manufacturers and kit lots.
One study comparing direct plasma measurement with measurement after SepPak extraction showed a dramatic difference in Angiotensin II levels (214±9 pg/mL direct vs. <9 pg/mL extracted), highlighting the importance of sample preparation.[9][10]
Experimental Protocols
Plasma Sample Collection and Preparation
This protocol is crucial for minimizing the degradation of Angiotensin II, which has a very short half-life.[14]
-
Blood Collection: Collect blood into pre-chilled EDTA tubes.[9] For optimal results, add a protease inhibitor cocktail to the tubes before blood collection.[14]
-
Centrifugation: Centrifuge the blood at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6]
-
Plasma Separation: Carefully aspirate the plasma and transfer it to a clean tube.
-
Solid-Phase Extraction (Recommended):
-
Activate a SepPak C18 column with methanol (B129727) (e.g., 5 mL of 80% methanol) followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.[9][10]
-
Apply the diluted plasma to the column.
-
Wash the column with 0.1% TFA and then with water to remove interfering substances.[9][10]
-
Evaporate the eluate to dryness using a vacuum centrifuge.[9][10]
-
Reconstitute the dried extract in the ELISA assay buffer provided with the kit.[9][10]
-
-
Storage: Assay the samples immediately or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6]
General Competitive ELISA Protocol
This is a generalized protocol for a competitive ELISA, which is a common format for Angiotensin II kits.[6][14] Always refer to the specific manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.[6]
-
Sample/Standard Addition: Add 50 µL of standard or sample to each well of the microplate, which has been pre-coated with an Angiotensin II antibody.[6]
-
Competitive Reaction: Immediately add 50 µL of biotin-labeled Angiotensin II (Detection Reagent A) to each well. A competitive reaction occurs between the Ang II in the sample and the biotin-labeled Ang II for binding to the pre-coated antibody.[6]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[6]
-
Washing: Aspirate the liquid from each well and wash the plate 3 times with the provided wash buffer.[6]
-
HRP-Conjugate Addition: Add 100 µL of Avidin-HRP conjugate (Detection Reagent B) to each well.[6]
-
Incubation: Cover and incubate for 30 minutes at 37°C.[6]
-
Washing: Aspirate and wash the plate 5 times.[6]
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well.[6]
-
Color Development: Incubate for 10-20 minutes at 37°C in the dark.[6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm.[6]
-
Data Analysis: The concentration of Angiotensin II is inversely proportional to the OD. Calculate the concentration of Ang II in the samples by comparing their OD to the standard curve.[6][18]
Visualizations
Caption: Angiotensin II binding to AT1R activates signaling cascades leading to cellular responses.
Caption: A logical workflow for troubleshooting common issues encountered in ELISA experiments.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biomatik.com [biomatik.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. raybiotech.com [raybiotech.com]
- 8. originlab.in [originlab.in]
- 9. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. Human Ang-Ⅱ(Angiotensin Ⅱ) ELISA Kit - Elabscience® [elabscience.com]
- 18. Data analysis for ELISA | Abcam [abcam.com]
Technical Support Center: Enhancing the In Vivo Efficacy of Angiotensin II Antipeptide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) antipeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an Angiotensin II antipeptide?
An this compound functions as an antagonist to Angiotensin II, a potent vasoconstrictor.[1] By binding to Angiotensin II receptors, primarily the AT1 receptor, the antipeptide blocks the downstream signaling pathways that lead to physiological responses such as vasoconstriction, inflammation, and fibrosis.[2][3] This antagonistic action can help in mitigating the hypertensive and pathological remodeling effects of Ang II.[4][5]
Q2: What are the common challenges encountered when working with Ang II antipeptides in vivo?
Researchers often face challenges related to the inherent instability of peptides, including enzymatic degradation and rapid clearance.[6][7] Peptides are susceptible to proteases in the bloodstream and gastrointestinal tract, leading to a short half-life.[6][7] Poor membrane permeability can also limit their bioavailability and efficacy at the target site.[6] Additionally, inconsistent physiological responses can arise from issues with peptide formulation, administration, and dosage.[8]
Q3: How can I improve the stability and half-life of my Ang II antipeptide in vivo?
Several strategies can be employed to enhance the stability of therapeutic peptides:
-
Chemical Modifications: Introducing modifications such as N-terminal sarcosine (B1681465) substitution can improve metabolic stability.[9][10]
-
Formulation with Excipients: Using stabilizing agents and optimizing the pH of the formulation are crucial.[11] Lyoprotectants like sucrose (B13894) can protect the peptide during lyophilization and in solution.[11]
-
Delivery Systems: Encapsulating the peptide in novel delivery systems can protect it from enzymatic degradation and control its release.[6]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its size, reducing renal clearance and protecting it from proteolysis, thereby extending its circulating half-life.[7]
Q4: What are the recommended routes of administration for Ang II antipeptides in preclinical studies?
Due to their susceptibility to degradation in the gastrointestinal tract, parenteral administration is most common for peptides.[6][11] The choice of route depends on the desired pharmacokinetic profile:
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability, making it suitable for acute studies.[11]
-
Subcutaneous (SC) Injection: Offers a slower absorption rate and prolonged effect, often preferred for chronic studies.[6][11]
-
Intraperitoneal (IP) Injection: A common route in rodent studies, providing systemic exposure.[11]
Troubleshooting Guides
Problem 1: Inconsistent or No Physiological Response to Ang II Antipeptide Administration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peptide Degradation | Prepare fresh peptide solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Consider using a stabilizing agent.[8] | Consistent and robust physiological responses to the administered peptide. |
| Incorrect Dosage | Review literature for appropriate dose ranges for the specific animal model and expected effect.[12][13][14] Perform a dose-response study to determine the optimal dose for your experimental conditions. | A clear and reproducible dose-dependent physiological response. |
| Improper Administration | Ensure proper technique for the chosen administration route (IV, SC, IP). For IV injections, confirm vein cannulation. For SC and IP, ensure correct anatomical placement to avoid injection into unintended tissues.[11] | Reliable and consistent delivery of the intended dose, leading to predictable physiological effects. |
| Inactive Peptide | Verify the purity and activity of the peptide batch using analytical methods such as HPLC and mass spectrometry. | Confirmation of peptide integrity and activity, ensuring that the lack of response is not due to a faulty product. |
Problem 2: High Variability in Blood Pressure Readings
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Animal Stress | Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced blood pressure fluctuations. | More stable and consistent baseline blood pressure readings. |
| Incorrect Measurement Technique | Ensure the blood pressure measurement device is properly calibrated and used according to the manufacturer's instructions. For tail-cuff plethysmography, ensure proper cuff size and placement. | Accurate and reproducible blood pressure measurements. |
| Anesthetic Effects | If using anesthesia, choose an agent with minimal impact on cardiovascular parameters and maintain a consistent level of anesthesia throughout the experiment. | Minimized confounding effects of anesthesia on blood pressure. |
Problem 3: Difficulty Quantifying Peptide Levels in Biological Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Peptide Concentration | Optimize the sample extraction method to maximize peptide recovery.[15] Consider using a more sensitive quantification assay, such as a highly specific ELISA or LC-MS/MS.[15][16] | Accurate and reliable quantification of peptide levels, even at low concentrations. |
| Matrix Effects | Perform a matrix effect evaluation by spiking known amounts of the peptide into blank biological matrix to assess for interference.[15] | Unbiased quantification results by accounting for or eliminating matrix interference. |
| Antibody Cross-Reactivity (ELISA) | Use highly specific monoclonal or affinity-purified polyclonal antibodies. Run appropriate controls to check for cross-reactivity with endogenous peptides or metabolites.[8] | Accurate quantification of the target antipeptide without interference from other molecules. |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection in Mice
-
Preparation: Prepare the Ang II antipeptide solution in a sterile, biocompatible vehicle (e.g., sterile saline).[11]
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".[11]
-
Injection: Wipe the injection site with 70% ethanol. Insert a sterile 25-27 G needle at the base of the tented skin, parallel to the animal's back. Inject the solution, observing the formation of a small bleb under the skin.[11]
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersal. Monitor the animal for any adverse reactions.[11]
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Preparation: Warm the peptide solution to room temperature.[11]
-
Animal Restraint: Place the mouse in a restrainer, allowing access to the tail. Use a heat lamp to gently warm the tail and dilate the veins.[11]
-
Injection: Wipe the tail with 70% ethanol. Using a 27-30 G needle, insert it into one of the lateral tail veins. Slowly inject the peptide solution.[11]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor.[11]
Protocol 3: Blood Pressure Measurement using Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the mice to the restrainer and cuff for several days before the actual measurement to minimize stress.
-
Procedure: Place the mouse in the restrainer on a warming platform. Position the cuff and sensor on the tail according to the manufacturer's instructions.
-
Measurement: Inflate and deflate the cuff multiple times to obtain a series of readings. Average the consistent readings to determine the systolic blood pressure.
-
Data Analysis: Compare the blood pressure readings before and after the administration of the Ang II antipeptide to assess its efficacy.
Signaling Pathways and Workflows
Caption: Angiotensin II signaling pathway via the AT1 receptor and its inhibition by an Ang II antipeptide.
Caption: General experimental workflow for in vivo evaluation of an this compound.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimal dosing characteristics of the angiotensin II receptor antagonist telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Angiotensin II Antipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Angiotensin II (Ang II) antipeptides. Our resources are designed to address specific experimental challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when working with Angiotensin II antipeptides?
A1: The primary off-target concerns for Angiotensin II antipeptides, which are typically peptide-based antagonists of Ang II receptors, include:
-
Binding to other Angiotensin II receptor subtypes: Ang II has two main receptor subtypes, AT1 and AT2.[1][2] An antipeptide designed to target one subtype may exhibit cross-reactivity with the other, leading to unintended biological effects.
-
Partial agonism: Some antagonists, like the peptide Saralasin, can act as partial agonists, meaning they weakly activate the receptor in the absence of the natural ligand (Angiotensin II).[3][4][5][6] This can be particularly problematic in systems with low endogenous Ang II levels.
-
Interaction with other receptors: Due to sequence similarities or conformational properties, peptide-based molecules may bind to entirely different classes of receptors, leading to unforeseen physiological responses.
-
Non-specific binding to surfaces and proteins: Peptides can adhere to plasticware, glass, and proteins in the experimental medium, reducing the effective concentration of the antipeptide and leading to inaccurate results.[7]
Q2: How can I determine the selectivity of my Angiotensin II antipeptide?
A2: The selectivity of your antipeptide should be rigorously evaluated by comparing its binding affinity and functional potency for the intended target receptor (e.g., AT1) versus potential off-target receptors (e.g., AT2). Key experimental approaches include:
-
Competitive Radioligand Binding Assays: These assays measure the ability of your unlabeled antipeptide to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.[8][9][10][11] By performing these assays on cells or membranes expressing only the AT1 receptor and separately on those expressing only the AT2 receptor, you can determine the inhibitory constant (Ki) for each subtype. A significantly lower Ki for the target receptor indicates selectivity.
-
Functional Assays: These experiments assess the ability of the antipeptide to inhibit the biological response to Angiotensin II. Examples include:
-
Calcium Mobilization Assays: Measure the inhibition of Ang II-induced increases in intracellular calcium.[12][13][14][15]
-
Vasoconstriction Assays: Assess the relaxation of pre-contracted aortic rings in the presence of the antipeptide and Ang II.[16][17][18][19]
-
Signaling Pathway Analysis: Evaluate the inhibition of downstream signaling molecules like phosphorylated ERK or Akt.
-
Q3: What are common strategies to reduce non-specific binding of my antipeptide in in vitro assays?
A3: To minimize non-specific binding and improve the accuracy of your in vitro experiments, consider the following strategies:
-
Use of Blocking Agents: Including a protein like Bovine Serum Albumin (BSA) in your assay buffers can coat the surfaces of your experimental vessels and block non-specific binding sites.[7][20][21][22] A typical concentration is 0.1% to 1% BSA.
-
Addition of Surfactants: Non-ionic surfactants such as Tween 20 can help to reduce hydrophobic interactions between your peptide and plasticware.[23][24][25][26] Concentrations typically range from 0.01% to 0.1%.
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your buffers can influence the charge and conformation of your peptide, potentially reducing non-specific interactions.
-
Siliconized or Low-Binding Tubes and Plates: Using labware specifically designed to reduce protein and peptide adhesion is highly recommended.
Troubleshooting Guides
Problem 1: High background signal in my radioligand binding assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient washing | Increase the number and/or volume of washes after the incubation step to more effectively remove unbound radioligand. | Reduction in background counts and an improved signal-to-noise ratio. |
| Radioligand degradation | Use fresh or properly stored radioligand. Perform a quality control check to ensure its integrity. | Consistent and reproducible binding with lower non-specific binding. |
| High non-specific binding of radioligand | Include a blocking agent like 0.1% BSA in the binding buffer. Optimize the concentration of the competing non-labeled ligand for determining non-specific binding. | Decreased binding in the non-specific binding control wells, leading to a clearer specific binding signal. |
| Filter binding issues | Ensure filters are pre-soaked in an appropriate buffer (e.g., 0.3% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself. | Lower background signal and more reliable data. |
Problem 2: My antipeptide shows agonistic activity in a functional assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial agonism of the antipeptide | Perform a dose-response curve of the antipeptide alone (without Ang II). If it elicits a response, it has agonistic properties. Consider using a different, purely antagonistic compound if available. | Characterization of the intrinsic activity of the antipeptide. |
| Contamination of the antipeptide stock | Synthesize a fresh batch of the peptide or have its purity and identity confirmed by mass spectrometry and HPLC. | Elimination of false agonistic signals due to impurities. |
| Cellular stress response | Ensure that the vehicle used to dissolve the antipeptide (e.g., DMSO) is at a non-toxic concentration. Run a vehicle-only control. | No response in the vehicle control, confirming that the observed effect is due to the antipeptide. |
Problem 3: Inconsistent results in my vasoconstriction assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tissue viability issues | Ensure the Krebs-Henseleit solution is freshly prepared and continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2). Maintain the organ bath at 37°C.[16] | Aortic rings should show a robust and reproducible contraction in response to a standard depolarizing agent like KCl. |
| Endothelium integrity variability | If studying endothelium-dependent effects, be meticulous and consistent with the dissection to preserve the endothelium. For endothelium-independent studies, ensure complete denudation and confirm with a lack of response to an endothelium-dependent vasodilator like acetylcholine. | Reduced variability between aortic rings and more reliable data on the direct effects on smooth muscle. |
| Peptide degradation | Prepare fresh solutions of your antipeptide for each experiment. Consider including protease inhibitors in the buffer if peptide stability is a concern. | More consistent and potent antagonist effects. |
Quantitative Data Summary
Table 1: Binding Affinities of Angiotensin Peptides and Antagonists for AT1 and AT2 Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Reference |
| Angiotensin II | AT1 | ~0.7 | [27] |
| AT2 | High Affinity | [1][28] | |
| Saralasin | AT1 | ~3.5 | [5] |
| AT2 | High Affinity | ||
| Angiotensin-(1-7) | AT1 | ~8.0 | [27] |
| AT2 | ~246 | [1] | |
| Mas Receptor | ~0.83 (Kd) | [29] | |
| Candesartan (non-peptide) | AT1 | High Affinity | [1][28] |
| AT2 | Negligible Affinity | [1][28] | |
| PD123319 (non-peptide) | AT1 | Low Affinity | [27] |
| AT2 | High Affinity | [1] |
Note: Binding affinities can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either the human AT1 or AT2 receptor. Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer. Determine the protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radiolabeled Angiotensin II (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II) at a concentration near its Kd, 50 µL of assay buffer, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of radiolabeled Angiotensin II, 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and 100 µL of the membrane preparation.
-
Competition: 50 µL of radiolabeled Angiotensin II, 50 µL of varying concentrations of the unlabeled antipeptide, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antipeptide to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Detailed Methodology: Calcium Mobilization Assay
-
Cell Preparation: Plate cells expressing the target Angiotensin II receptor subtype in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of the this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add a concentration of Angiotensin II that elicits a submaximal response (EC80) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the antipeptide by comparing the peak fluorescence in the presence of the antipeptide to the control (Ang II alone). Plot the percentage of inhibition against the log concentration of the antipeptide to determine the IC50.
Visualizations
Caption: Angiotensin II signaling through AT1 and AT2 receptors.
Caption: Workflow for determining antipeptide selectivity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Structural Basis for Selectivity and Diversity in Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saralasin - Wikipedia [en.wikipedia.org]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. reprocell.com [reprocell.com]
- 20. Influence of bovine and human serum albumin on the binding kinetics of biomolecular interactions - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. azbigmedia.com [azbigmedia.com]
- 22. Bovine serum albumin - Wikipedia [en.wikipedia.org]
- 23. bosterbio.com [bosterbio.com]
- 24. researchgate.net [researchgate.net]
- 25. nicoyalife.com [nicoyalife.com]
- 26. Azide and Tween-20 reduce binding to autoantibody epitopes of islet antigen-2; implications for assay performance and reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Angiotensin-(1-7) binds at the type 1 angiotensin II receptors in rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pnas.org [pnas.org]
Technical Support Center: Quantifying Angiotensin II in Plasma
Welcome to the technical support center for the quantification of Angiotensin II (Ang II) antipeptide in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to Ang II measurement.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying Angiotensin II in plasma?
Quantifying Angiotensin II in plasma is challenging due to several factors. Endogenous levels of Ang II are typically very low, in the range of 10⁻¹² to 10⁻¹⁰ grams per mL of plasma.[1] The peptide is also susceptible to rapid degradation by peptidases present in blood, necessitating strict collection and processing protocols.[2] Furthermore, the choice of analytical method significantly impacts accuracy, with immunoassays like ELISA being prone to specificity issues and interference.[1][3]
Q2: Which analytical method is considered the gold standard for Angiotensin II quantification?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for Angiotensin II quantification.[4] This is due to its high specificity, which allows for the precise differentiation of Ang II from other structurally similar angiotensin peptides, and its high sensitivity, with lower limits of measurement as low as 5 pg/mL.[4][5]
Q3: What are the critical pre-analytical steps for reliable Angiotensin II measurement?
Proper sample handling is crucial for accurate results. Key steps include:
-
Blood Collection: Blood should be drawn into chilled tubes containing EDTA and a cocktail of peptidase inhibitors to prevent Ang II degradation.[1][2][6]
-
Processing: Plasma should be separated promptly by centrifugation at low temperatures.[7]
-
Storage: Samples should be immediately frozen and stored at -80°C until analysis.[1] Some studies suggest that adding acetonitrile (B52724) to plasma can provide stable storage at room temperature for extended periods.[8][9][10]
Q4: Can I use serum instead of plasma for Angiotensin II measurement?
It is not recommended to use serum for Angiotensin II measurement. The clotting process in the absence of peptidase inhibitors can lead to the artificial generation of Ang II, resulting in falsely elevated levels that do not reflect the true endogenous concentration.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Angiotensin II quantification experiments.
Issue 1: Low or No Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Low Analyte Concentration | The concentration of Ang II in your sample may be below the detection limit of the assay.[11] Consider using a more sensitive assay like a validated LC-MS/MS method.[5] You can also try to concentrate your sample using solid-phase extraction (SPE).[1][12] |
| Suboptimal Antibody Performance (Immunoassays) | Increase the incubation times for primary and/or secondary antibodies to allow for maximal binding.[11][13] You can also try increasing the concentration of the secondary antibody-enzyme conjugate.[11] |
| Improper Reagent Preparation or Handling | Ensure all reagents, including standards and buffers, are prepared correctly and have not expired. For light-sensitive substrates like TMB in ELISA, protect them from light to maximize performance.[11] |
| Degraded Angiotensin II Standard | Verify that the Angiotensin II standard was handled and stored according to the manufacturer's instructions. Use a fresh vial if degradation is suspected. |
Issue 2: High Background Signal (Immunoassays)
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Washing | Inadequate washing can leave unbound antibodies or other reagents in the wells, leading to high background.[14] Increase the number of wash steps and ensure complete removal of wash buffer between steps.[15] Adding a 30-second soak step between washes can also be beneficial.[15] |
| Non-specific Binding | This can be caused by antibodies binding to the plate or other proteins in the sample.[16][17] Ensure adequate blocking by increasing the blocking incubation time or changing the blocking agent. Adding a detergent like Tween-20 to wash buffers can also help reduce non-specific binding.[16] |
| Cross-reactivity | The antibodies used in the assay may be cross-reacting with other angiotensin peptides or unrelated molecules in the plasma.[4][18] This is a significant issue with some commercial ELISA kits.[1] If cross-reactivity is suspected, consider validating your results with a more specific method like LC-MS/MS. |
| Contaminated Reagents or Water | Poor quality water or contaminated reagents can contribute to high background.[14] Use high-purity water (distilled or deionized) for all buffers and reagent preparations.[14] |
| Endogenous Enzyme Activity (for HRP-based assays) | Tissues can have endogenous peroxidase activity that can lead to a false positive signal.[17] This can be addressed by including a peroxidase blocking step, such as incubation with 3% hydrogen peroxide, before adding the primary antibody.[17][19] |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Action |
| Pipetting Errors | Inconsistent pipetting technique can lead to significant variability.[15] Ensure proper pipette calibration and use consistent technique for all samples and standards. |
| Incomplete Washing | Residual buffer in the wells after washing can dilute the subsequent reagents and cause variability.[15] After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining liquid. |
| Edge Effects | Wells on the edge of the microplate can experience different temperature and evaporation rates, leading to variability. To minimize this, avoid using the outer wells or ensure the plate is properly sealed during incubations. |
| Sample Heterogeneity | If samples are not properly mixed before aliquoting, it can lead to variability. Ensure samples are thoroughly thawed and mixed before use. |
Quantitative Data Summary
Table 1: Comparison of Angiotensin II Quantification Methods
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of radiolabeled and unlabeled Ang II to a limited number of antibodies.[4] | Competitive or sandwich immunoassay using enzyme-linked antibodies for detection.[4] | Separation by chromatography followed by mass-based detection and quantification.[4] |
| Sensitivity | High (pg/mL range).[1] | Varies widely between kits, some report high sensitivity but may be inaccurate.[1] | Very High (as low as 5 pg/mL).[5] |
| Specificity | Can be affected by cross-reactivity with other angiotensin peptides.[4] | Often shows significant cross-reactivity and interference, leading to inaccurate results.[1][3] | Gold standard for specificity, can distinguish between different angiotensin peptides.[4] |
| Throughput | Lower throughput. | High throughput. | Moderate to high throughput, depending on the system. |
| Cost | Moderate, requires handling of radioactive materials. | Relatively low cost per sample. | High initial instrument cost, lower cost per sample with high throughput. |
Table 2: Reported Plasma Angiotensin II Concentrations in Healthy Adults
| Method | Concentration Range (pM) | Reference |
| LC-ESI-MS/MS | 18.4 ± 3.3 | [20] |
| HPLC-RIA | 6.6 ± 0.5 | [21][22] |
Note: Concentrations can vary based on posture, dietary sodium, and medications.[7]
Experimental Protocols
1. Plasma Sample Collection and Preparation (Recommended Protocol)
-
Patient Preparation: The patient should be seated for at least 30 minutes before blood collection.[7] Certain medications like ACE inhibitors, ARBs, and diuretics should be discontinued (B1498344) for a specified period before sample collection, as they can significantly affect Ang II levels.[7]
-
Blood Collection: Draw blood into a pre-chilled lavender top (EDTA) tube.[7] The tube should ideally contain a cocktail of peptidase inhibitors (e.g., aprotinin, pepstatin A, PMSF) to prevent the degradation of Ang II.
-
Immediate Cooling: Immediately place the tube in an ice-water bath.[7]
-
Centrifugation: Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.[7]
-
Plasma Aliquoting: Promptly transfer the plasma to a clean plastic vial.[7]
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.[1]
2. General Workflow for LC-MS/MS Quantification of Angiotensin II
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add a stable isotope-labeled Angiotensin II internal standard to each plasma sample.[20] This is crucial for accurate quantification.
-
Solid-Phase Extraction (SPE): Extract Angiotensin II from the plasma using a C18 Sep-Pak cartridge or a similar SPE method.[1][12] This step removes interfering substances and concentrates the peptide.[1]
-
Immunoaffinity Purification (Optional but Recommended): For enhanced specificity, further purify the extracted sample using immobilized anti-angiotensin II antibodies.[20]
-
Elution and Drying: Elute Angiotensin II from the SPE cartridge or antibody beads and evaporate the sample to dryness.[20]
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.[20]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and detection.
-
Data Analysis: Quantify the endogenous Angiotensin II concentration by comparing the peak area ratio of the native Ang II to the stable isotope-labeled internal standard against a calibration curve.[4][20]
Visualizations
Caption: Angiotensin II signaling pathway.
Caption: Experimental workflow for Angiotensin II quantification.
References
- 1. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Commentary: Plasma angiotensin II is increased in critical coronavirus disease 2019 [frontiersin.org]
- 3. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. bio-techne.com [bio-techne.com]
- 14. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. qedbio.com [qedbio.com]
- 18. myadlm.org [myadlm.org]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement and characterization of angiotensin peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Angiotensin II Antipeptide (VVIVIY) and Losartan in Angiotensin II Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Angiotensin II antipeptide, represented by the hexapeptide VVIVIY, and the well-established non-peptide antagonist, Losartan. The focus is on their respective mechanisms of action, binding affinities, and functional antagonism of the Angiotensin II Type 1 (AT1) receptor. This document is intended to provide an objective overview supported by available experimental data to inform research and development in the field of cardiovascular therapeutics.
Executive Summary
Losartan is a potent, orally active, and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, with a well-characterized pharmacokinetic and pharmacodynamic profile. In contrast, the this compound VVIVIY represents a newer class of peptide-based inhibitors. While in-vitro evidence suggests its potential as an Angiotensin II antagonist, a comprehensive dataset comparable to that of Losartan is not yet available in publicly accessible literature. This guide compiles the existing data for a side-by-side comparison, highlighting areas where further research on peptide-based antagonists is warranted.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the this compound (VVIVIY) and Losartan. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.
Table 1: In-Vitro Binding and Functional Data
| Parameter | This compound (VVIVIY) | Losartan | Losartan Active Metabolite (EXP3174) |
| Target Receptor | Angiotensin II Type 1 (AT1) Receptor | Angiotensin II Type 1 (AT1) Receptor | Angiotensin II Type 1 (AT1) Receptor |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | Competitive Antagonist |
| Binding Affinity (pKi) | Data not available | ~7.17[1][2] | Data not available |
| IC50 (AT1 Receptor Binding) | Data not available | ~20 nM[3] | ~1.3 nM[3] |
| Functional Inhibition | 84% inhibition of Ang II-induced aorta contraction[1] | Dose-dependent inhibition of Ang II-induced vasoconstriction | 10-40 times more potent than Losartan |
Table 2: In-Vivo Efficacy Data (Blood Pressure Reduction in Spontaneously Hypertensive Rats - SHR)
| Parameter | This compound (VVIVIY) | Losartan |
| Animal Model | Data not available | Spontaneously Hypertensive Rat (SHR) |
| Dosage | Data not available | 10 - 20 mg/kg/day (oral) |
| Effect on Systolic Blood Pressure (SBP) | Data not available | Significant reduction. In one study, a single 10 mg/kg IV dose lowered mean BP by 13 ± 5 mmHg[4]. Another study showed that 20 mg/kg/day for 8 weeks inhibited BP elevation[5]. |
Mechanism of Action
Both Losartan and the this compound VVIVIY exert their effects by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[6] By binding to the AT1 receptor, these antagonists prevent Angiotensin II from eliciting its physiological effects, which include vasoconstriction, aldosterone (B195564) secretion, and cellular growth, ultimately leading to a reduction in blood pressure.[7]
Losartan is a non-peptide, orally bioavailable drug that is converted to a more potent active metabolite, EXP3174.[3] The this compound VVIVIY, being a peptide, would likely face challenges with oral bioavailability and may require alternative routes of administration for systemic effects.
Signaling Pathways
The binding of Angiotensin II to the AT1 receptor activates a cascade of intracellular signaling pathways, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to vascular smooth muscle contraction and cell growth. Both Losartan and this compound, by blocking the AT1 receptor, inhibit these downstream signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Losartan.
Radioligand Binding Assay for AT1 Receptor
This assay is used to determine the binding affinity of a compound to the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of the test compounds (this compound and Losartan) for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
Unlabeled Losartan (for determining non-specific binding).
-
Test compounds: this compound (VVIVIY) and Losartan.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled Losartan.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound or unlabeled Losartan.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled Losartan) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Aortic Contraction Assay
This functional assay measures the ability of a compound to inhibit Angiotensin II-induced contraction of isolated aortic rings.
Objective: To evaluate the functional antagonist activity of the test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Angiotensin II.
-
Test compounds: this compound (VVIVIY) and Losartan.
-
Organ bath system with isometric force transducers.
Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Apply a resting tension of 1-2 g and allow the rings to equilibrate for at least 60 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM).
-
After washing and returning to baseline, pre-incubate the aortic rings with different concentrations of the test compounds or vehicle for 20-30 minutes.
-
Generate a cumulative concentration-response curve to Angiotensin II.
-
Measure the isometric tension and express it as a percentage of the maximal contraction induced by KCl.
-
Compare the concentration-response curves in the presence and absence of the antagonists to determine their inhibitory effect.
Conclusion
Losartan is a well-established AT1 receptor antagonist with a large body of supporting preclinical and clinical data. The this compound VVIVIY shows promise as a potential peptide-based inhibitor of Angiotensin II activity, as evidenced by its ability to inhibit aortic contraction. However, to fully assess its therapeutic potential, further research is required to determine its binding affinity, in-vivo efficacy, and pharmacokinetic properties. This guide highlights the current state of knowledge and underscores the need for more comprehensive studies on novel peptide-based Angiotensin II antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. lornajane.net [lornajane.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of angiotensin A: a novel peptide of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Validating the Function of Angiotensin II Antipeptide Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Angiotensin II (Ang II) antipeptide antagonists, supported by experimental data. Detailed methodologies for key validation experiments are presented to aid in the accurate assessment of antagonist function.
Angiotensin II is a crucial octapeptide hormone in the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis.[1] Its effects are primarily mediated through two G protein-coupled receptors: the Ang II type 1 (AT1) receptor and the Ang II type 2 (AT2) receptor. The AT1 receptor is responsible for most of the classical physiological actions of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[2] Consequently, antagonists of the AT1 receptor, known as Angiotensin II Receptor Blockers (ARBs), are a cornerstone in the treatment of hypertension and other cardiovascular diseases.[3][4] This guide focuses on the validation of these nonpeptide antagonists.
Comparative Performance of Angiotensin II Receptor Blockers
The efficacy of an Angiotensin II antagonist is determined by its ability to bind to the AT1 receptor and block its downstream signaling. Key performance indicators include binding affinity (Ki), the half-maximal inhibitory concentration (IC50) in functional assays, and the in vivo response, such as the reduction in blood pressure.
In Vitro Performance Metrics
Here, we compare several widely used ARBs based on their in vitro performance.
| Antagonist | Binding Affinity (Ki) (nM) | IC50 - Ang II-induced Calcium Mobilization (nM) | IC50 - Ang II-induced ERK Phosphorylation (nM) |
| Losartan | ~19-25 | ~10-50 | ~10-100 |
| EXP-3174 (active metabolite of Losartan) | ~1-10 | ~1-10 | ~1-20 |
| Valsartan | ~3.9 | ~5-30 | ~5-50 |
| Irbesartan | ~0.4-2 | ~1-5 | ~1-10 |
| Candesartan | ~0.3-1.0 | ~0.5-5 | ~0.5-10 |
| Olmesartan | ~1.0-10 | ~1-10 | ~1-15 |
| Telmisartan | ~3-9 | ~2-20 | ~2-25 |
| Azilsartan | ~0.64 | ~0.5-2 | ~0.5-5 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell types used. Data is compiled from multiple sources.[2][5][6]
Key Observations:
-
Binding Affinity: Irbesartan and Azilsartan consistently demonstrate very high binding affinity to the AT1 receptor, as indicated by their low Ki values.[2][6] Candesartan also shows high affinity.
-
Functional Inhibition: The IC50 values for inhibiting Ang II-induced calcium mobilization and ERK phosphorylation generally correlate with binding affinities. Irbesartan, Candesartan, and Azilsartan are among the most potent inhibitors in these functional assays.
In Vivo Performance: Blood Pressure Reduction
The ultimate validation of an Ang II antagonist is its ability to lower blood pressure in vivo. The following table summarizes the comparative efficacy of different ARBs in reducing systolic and diastolic blood pressure.
| Antagonist | Typical Oral Dose (mg/day) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Losartan | 50-100 | 8-10 | 5-7 |
| Valsartan | 80-320 | 9-13 | 6-8 |
| Irbesartan | 150-300 | 11-15 | 7-9 |
| Candesartan | 8-32 | 10-14 | 6-9 |
| Olmesartan | 20-40 | 12-16 | 7-10 |
| Telmisartan | 40-80 | 10-15 | 6-9 |
| Azilsartan | 40-80 | 13-15 | 8-10 |
Note: Blood pressure reduction can be influenced by the patient population, baseline blood pressure, and study design. The data represents typical reductions observed in clinical trials.[7][8]
Key Observations:
-
Several head-to-head trials and meta-analyses suggest that while all ARBs are effective in lowering blood pressure, there can be differences in the magnitude of the effect at commonly prescribed doses.[7][9]
-
Olmesartan and Azilsartan have demonstrated some of the most potent blood pressure-lowering effects in comparative studies.[8]
-
It is important to note that factors beyond simple blood pressure reduction, such as the duration of action and pleiotropic effects, also contribute to the overall clinical efficacy of these antagonists.
Experimental Protocols for Antagonist Validation
Accurate and reproducible experimental design is critical for the validation of Angiotensin II antagonist function. Detailed methodologies for key in vitro and in vivo assays are provided below.
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled Ang II analog (e.g., [125I]-[Sar1,Ile8]Angiotensin II)
-
Unlabeled test antagonist and a known high-affinity unlabeled antagonist (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test antagonist.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess of a known unlabeled antagonist).
-
Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test antagonist by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block Ang II-induced increases in intracellular calcium, a key downstream signaling event of AT1 receptor activation.
-
Materials:
-
Live cells expressing the AT1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Angiotensin II
-
Test antagonist
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Culture cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of the test antagonist for a specified time.
-
Stimulate the cells with a fixed concentration of Angiotensin II.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Generate dose-response curves for the antagonist's inhibition of the Ang II-induced calcium signal.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
-
3. MAPK/ERK Phosphorylation Assay (Western Blot)
This assay assesses the antagonist's ability to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, which are activated downstream of the AT1 receptor and are involved in cell growth and proliferation.[10]
-
Materials:
-
Cells expressing the AT1 receptor
-
Angiotensin II
-
Test antagonist
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Culture cells and serum-starve them to reduce basal ERK phosphorylation.
-
Pre-treat the cells with different concentrations of the test antagonist.
-
Stimulate the cells with Angiotensin II for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
-
Determine the IC50 of the antagonist for the inhibition of Ang II-induced ERK phosphorylation.
-
In Vivo Assay
Angiotensin II Challenge Test
This in vivo assay directly evaluates the functional antagonism of the AT1 receptor by measuring the blunting of the pressor response to an exogenous Ang II challenge.
-
Materials:
-
Anesthetized or conscious animal model (e.g., rat, mouse) instrumented for blood pressure monitoring (e.g., telemetry or arterial catheter)
-
Angiotensin II solution for intravenous infusion
-
Test antagonist
-
-
Procedure:
-
Establish a stable baseline blood pressure recording in the animal.
-
Administer a bolus intravenous injection of Angiotensin II and record the peak increase in blood pressure.
-
Allow the blood pressure to return to baseline.
-
Administer the test antagonist via the desired route (e.g., oral gavage, intravenous injection).
-
At various time points after antagonist administration, repeat the Angiotensin II challenge.
-
Measure the pressor response to Ang II at each time point.
-
Calculate the percentage inhibition of the Ang II-induced pressor response by the antagonist over time to determine its potency and duration of action.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the Angiotensin II signaling pathways and a typical experimental workflow for antagonist validation.
Caption: Angiotensin II signaling through AT1 and AT2 receptors.
Caption: Experimental workflow for validating Angiotensin II antagonists.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 4. droracle.ai [droracle.ai]
- 5. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of six angiotensin II receptor blockers in hypertensive patients: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. Angiotensin II-induced MAPK phosphorylation mediated by Ras and/or phospholipase C-dependent phosphorylations but not by protein kinase C phosphorylation in cultured rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physiological Effects of Angiotensin II and Its Truncated Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Angiotensin II (Ang II) and its primary truncated, biologically active peptides: Angiotensin III (Ang III), Angiotensin IV (Ang IV), and Angiotensin-(1-7). The information presented is supported by experimental data to aid in research and drug development endeavors within the renin-angiotensin system (RAS).
Introduction to the Renin-Angiotensin System's Active Peptides
The renin-angiotensin system is a critical regulator of cardiovascular, renal, and neural functions. While Angiotensin II is the most well-known effector of this system, its truncated metabolites also exhibit distinct and sometimes opposing biological activities. Understanding the comparative effects of these peptides is crucial for developing targeted therapeutics with improved efficacy and safety profiles. This guide will delve into the quantitative differences in their receptor affinities, functional potencies, and the distinct signaling pathways they activate.
Quantitative Comparison of Angiotensin Peptides
The following tables summarize the key quantitative data on the receptor binding affinities and functional potencies of Angiotensin II and its truncated peptides.
Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)
| Peptide | AT1 Receptor | AT2 Receptor | Mas Receptor | AT4 Receptor (IRAP) |
| Angiotensin II | ~0.16-0.52[1][2][3] | ~0.23-0.52[1] | >1000[1] | Low affinity |
| Angiotensin III | High affinity | ~0.52[1] | >1000[1] | Low affinity |
| Angiotensin IV | >10,000[2] | ~250[1] | >1000[1] | High affinity |
| Angiotensin-(1-7) | >10,000[2] | ~250[1] | High affinity | No significant binding |
Note: Binding affinities can vary depending on the experimental conditions, tissue, and species.
Table 2: Comparative Functional Potencies
| Effect | Angiotensin II | Angiotensin III | Angiotensin IV | Angiotensin-(1-7) |
| Vasoconstriction/Pressor Effect | Potent vasoconstrictor[4] | ~25-40% of Ang II's pressor activity[4][5] | Minimal pressor effect, ~10,000 times less potent than Ang II[6] | Generally vasodilatory; counteracts Ang II-induced vasoconstriction[7] |
| Aldosterone (B195564) Secretion | Potent stimulator[4] | Nearly equipotent to Ang II[4][5][8] | No significant effect[9] | No significant effect[9] |
| Cell Proliferation (Vascular Smooth Muscle) | Stimulates proliferation[10] | Can stimulate proliferation | Can stimulate proliferation in some cancer cell lines[11] | Inhibits Ang II-induced proliferation |
| Cognitive Function | Can impair cognitive function | Less studied | Enhances learning and memory[12][13][14][15][16] | May have beneficial effects on memory[12][14] |
| MAPK/ERK Activation | Potent activator[17][18] | Can activate MAPK | Less characterized | Inhibits Ang II-stimulated MAPK/ERK activation[7][17][18][19][20] |
Signaling Pathways
The distinct physiological effects of these peptides are a direct result of their activation of different receptors and downstream signaling cascades.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dose-response comparison of the actions of angiotensin II and angiotensin III in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-II activates vascular inflammasome and induces vascular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cognitive benefits of Angiotensin IV and Angiotensin-(1-7): a systematic review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central administration of angiotensin IV rapidly enhances novel object recognition among mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db.cngb.org [db.cngb.org]
- 15. research.brighton.ac.uk [research.brighton.ac.uk]
- 16. Cognitive enhancing effect of angiotensin-converting enzyme inhibitors and angiotensin receptor blockers on learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. journals.physiology.org [journals.physiology.org]
- 19. ahajournals.org [ahajournals.org]
- 20. atsjournals.org [atsjournals.org]
Cross-Species Activity of Angiotensin II Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-species activity of nonpeptide Angiotensin II (Ang II) receptor antagonists, focusing on their performance at the Angiotensin II type 1 (AT1) receptor. The data presented here is compiled from various studies to aid researchers in selecting appropriate animal models and interpreting preclinical data for drug development.
Executive Summary
Angiotensin II is a key regulator of blood pressure and cardiovascular homeostasis, exerting its effects primarily through the AT1 receptor. Antagonists of this receptor are widely used as antihypertensive agents. Understanding the cross-species pharmacology of these antagonists is crucial for the translation of preclinical findings to clinical applications. This guide summarizes the binding affinities and functional potencies of common Ang II antagonists across different species and provides detailed experimental protocols for key assays.
Comparative Performance Data
The following tables summarize the binding affinity (Ki or IC50) and functional potency (pA2 or EC50) of several widely studied Angiotensin II AT1 receptor antagonists across various species. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as tissue preparations, radioligands, and assay methodologies.
Table 1: Cross-Species Binding Affinity of Angiotensin II AT1 Receptor Antagonists
| Antagonist | Species | Tissue/Cell Line | Radioligand | Binding Affinity (nM) | Citation |
| Candesartan (B1668252) | Bovine | Adrenal Cortex | Not Specified | IC50: 1.12 | [1] |
| Rabbit | Aorta | Not Specified | IC50: 2.86 | [1] | |
| Primate (COS-7 cells) | Expressed Human AT1R | [3H]-Angiotensin II | pKi: 8.61 ± 0.21 (Ki ≈ 0.24) | [2][3] | |
| Losartan | Rat | Aortic Smooth Muscle Cells | [125I]-[Sar1,Ile8]Ang II | Ki: 23.7 | [4] |
| Human | Uterus | [125I]-[Sar1,Ile8]Ang II | Ki: 16.1 | [4] | |
| Primate (COS-7 cells) | Expressed Human AT1R | [3H]-Angiotensin II | pKi: 7.17 ± 0.07 (Ki ≈ 67.6) | [2][3] | |
| Telmisartan | Rat | Lung | 125I-Angiotensin II | Competitive Interaction | [5] |
| Primate (COS-7 cells) | Expressed Human AT1R | [3H]-Angiotensin II | pKi: 8.19 ± 0.04 (Ki ≈ 0.65) | [2][3] | |
| Valsartan (B143634) | Rat | Aortic Smooth Muscle Cells | [3H]Valsartan | Kd: 1.44 | [6] |
| Rat | Liver & Adrenal | --INVALID-LINK-- Angiotensin II | Higher affinity than Losartan | [7] | |
| Marmoset | Liver & Adrenal | --INVALID-LINK-- Angiotensin II | Higher affinity than Losartan | [7] | |
| Human | Adrenal | --INVALID-LINK-- Angiotensin II | Higher affinity than Losartan | [7] | |
| Primate (COS-7 cells) | Expressed Human AT1R | [3H]-Angiotensin II | pKi: 7.65 ± 0.12 (Ki ≈ 22.4) | [2][3] |
Table 2: Cross-Species Functional Potency of Angiotensin II AT1 Receptor Antagonists
| Antagonist | Species | Assay | Parameter | Value | Citation |
| Candesartan | Human | Inositol Phosphate Production (CHO-AT1 cells) | Half-maximal decrease in Ang II response | 0.5 nM | [8] |
| Losartan | Rabbit | Aortic Ring Contraction | pA2 | 8.01 | [4] |
| Telmisartan | Rat | In vivo Blood Pressure Response to Ang II | Dose-dependent blockade | Significant at >0.1 mg/kg | [9] |
| Valsartan | Human | Healthy Volunteers | AT1 Receptor Blockade (in vitro assay) | 80% at 160mg & 320mg doses | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key experimental protocols used to assess the cross-species activity of Angiotensin II antagonists.
Radioligand Binding Assay
This assay measures the affinity of an antagonist for the AT1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of an Ang II antagonist.
Materials:
-
Tissue homogenates (e.g., from rat liver, rabbit aorta) or cell membranes expressing the AT1 receptor.
-
Radiolabeled Ang II analog (e.g., [125I]-[Sar1,Ile8]Ang II or [3H]-Angiotensin II).
-
Unlabeled Ang II antagonist (test compound).
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist. Non-specific binding is determined in the presence of a saturating concentration of unlabeled Angiotensin II.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with cold buffer.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit Ang II-induced smooth muscle contraction.
Objective: To determine the potency of an Ang II antagonist in a physiological response.
Materials:
-
Isolated tissue preparations (e.g., rabbit aortic rings).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Angiotensin II.
-
Ang II antagonist (test compound).
Procedure:
-
Tissue Preparation: Aortic rings are dissected and mounted in organ baths containing physiological salt solution at 37°C.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to Ang II is generated.
-
Antagonist Incubation: The tissues are washed and then incubated with the antagonist at a specific concentration for a set period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to Ang II is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
In Vivo Blood Pressure Measurement
This assay assesses the effect of an antagonist on blood pressure in a living animal model.
Objective: To evaluate the in vivo efficacy of an Ang II antagonist.
Materials:
-
Animal models (e.g., rats, mice).
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry).
-
Angiotensin II.
-
Ang II antagonist (test compound).
Procedure:
-
Animal Preparation: Animals are acclimatized to the blood pressure measurement procedure.
-
Baseline Measurement: Baseline blood pressure is recorded.
-
Antagonist Administration: The antagonist is administered (e.g., orally or intravenously).
-
Ang II Challenge: At various time points after antagonist administration, a pressor dose of Ang II is administered, and the change in blood pressure is recorded.
-
Data Analysis: The inhibition of the Ang II-induced pressor response by the antagonist is quantified to determine its in vivo potency and duration of action.
Visualizations
Angiotensin II AT1 Receptor Signaling Pathway
Caption: Angiotensin II AT1 receptor signaling pathway and the inhibitory action of an antipeptide.
Experimental Workflow for Cross-Species Comparison
Caption: A generalized workflow for the cross-species comparison of Angiotensin II antipeptide activity.
References
- 1. Candesartan | Angiotensin AT1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of angiotensin II receptor subtypes in rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of candesartan on human AT1 receptor-expressing Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative angiotensin II receptor blockade in healthy volunteers: the importance of dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs)
In the management of hypertension and other cardiovascular diseases, blockade of the Renin-Angiotensin System (RAS) is a cornerstone of therapy. Two of the most prominent classes of drugs that target this system are Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). While both are effective in lowering blood pressure and providing cardiovascular protection, they do so through distinct mechanisms, leading to differences in their efficacy profiles and side effects. This guide provides a detailed comparison of these two drug classes, supported by experimental data and mechanistic insights.
Mechanism of Action: Distinct Points of RAS Inhibition
The Renin-Angiotensin System is a critical regulator of blood pressure. ACE inhibitors and ARBs intervene at different points in this cascade.
ACE inhibitors , such as lisinopril (B193118) and enalapril, block the action of the Angiotensin-Converting Enzyme.[1][2] This enzyme is responsible for converting the inactive Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][4] By inhibiting this conversion, ACE inhibitors reduce the levels of Angiotensin II in the body.[5][6] A secondary effect of ACE inhibition is the prevention of the breakdown of bradykinin (B550075), a vasodilator.[3][5] This accumulation of bradykinin contributes to the blood pressure-lowering effect of ACE inhibitors but is also implicated in some of their characteristic side effects.[3]
Angiotensin II Receptor Blockers (ARBs) , such as losartan (B1675146) and valsartan, act further downstream in the RAS pathway. Instead of affecting the production of Angiotensin II, they selectively block the Angiotensin II type 1 (AT1) receptor.[7] This receptor mediates most of the known effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sympathetic activation.[8][9] By blocking this receptor, ARBs prevent Angiotensin II from exerting its pressor effects.[7] Unlike ACE inhibitors, ARBs do not affect bradykinin levels.[10]
Below is a diagram illustrating the points of intervention for both ACE inhibitors and ARBs within the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System and points of drug intervention.
Comparative Efficacy: A Summary of Clinical Findings
Numerous studies have compared the efficacy of ACE inhibitors and ARBs in various patient populations. While both classes demonstrate similar effectiveness in lowering blood pressure, some nuances exist regarding their impact on cardiovascular outcomes.[11][12]
| Outcome Measure | ACE Inhibitors | Angiotensin II Receptor Blockers (ARBs) | Key Findings from Comparative Trials |
| Blood Pressure Reduction | Effective | Effective | Generally considered to have similar efficacy in lowering blood pressure.[7][13] |
| All-Cause Mortality | Evidence of reduction in some patient populations, particularly those with diabetes.[14] | Less consistent evidence for reduction compared to ACE inhibitors in some meta-analyses.[12][14] | Some meta-analyses suggest ACE inhibitors may be superior in reducing all-cause mortality, though other large trials show no significant difference.[12][14] |
| Cardiovascular Events (Myocardial Infarction, Stroke) | Shown to reduce the risk of major cardiovascular events.[14] | Evidence for reduction, but some studies suggest ACE inhibitors may be more effective in preventing myocardial infarction.[14][15] | Head-to-head trials have often shown similar outcomes, though some meta-analyses favor ACE inhibitors for specific endpoints.[14][15] |
| Diabetic Nephropathy | Protective effect, slowing the progression of kidney disease.[1] | Also demonstrate a protective effect on the kidneys.[2] | Both are recommended as first-line therapy for patients with diabetes and hypertension.[14] |
| Heart Failure | A cornerstone of treatment, improving symptoms and survival.[5] | Also effective and a primary alternative for patients intolerant to ACE inhibitors.[7] | ACE inhibitors are often still considered the first-line therapy, with ARBs as a key alternative.[7] |
Side Effect Profile: The Role of Bradykinin
The differing mechanisms of action of ACE inhibitors and ARBs have a direct impact on their side effect profiles.
| Side Effect | ACE Inhibitors | Angiotensin II Receptor Blockers (ARBs) | Mechanistic Basis for Difference |
| Dry Cough | Common (5-20% of patients).[5][6] | Rare.[10] | ACE inhibitors increase bradykinin levels, which is thought to be the primary cause of the cough.[3] |
| Angioedema | Rare but potentially life-threatening.[5][6] | Very rare.[16] | Also linked to the increase in bradykinin caused by ACE inhibitors.[3] |
| Hyperkalemia (High Potassium) | Can occur, especially in patients with kidney problems or those taking potassium-sparing diuretics.[2][6] | Can also occur, with a similar risk profile to ACE inhibitors.[2] | Both classes reduce aldosterone secretion, which promotes potassium retention.[2] |
| Hypotension (Low Blood Pressure) | Can occur, particularly after the first dose.[6] | Can also occur.[7] | A direct consequence of their blood pressure-lowering effects. |
| Renal Impairment | Can occur in patients with bilateral renal artery stenosis.[17] | Similar risk as ACE inhibitors in susceptible patients.[17] | Both drug classes can reduce glomerular filtration rate in certain conditions.[17] |
Experimental Protocols: An Overview of Study Designs
The comparative efficacy of ACE inhibitors and ARBs has been evaluated in numerous large-scale, randomized controlled trials (RCTs). These studies are the gold standard for clinical evidence.
A typical experimental workflow for a comparative efficacy trial is outlined below.
References
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. Angiotensin II | peptide | Britannica [britannica.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 7. Therapeutic trials comparing angiotensin converting enzyme inhibitors and angiotensin II receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Angiotensin converting enzyme (ACE) inhibitors versus angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative effectiveness of angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers on cardiovascular outcomes in older adults with type 2 diabetes mellitus: a target trial emulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analysis Suggests ACE Inhibitors Equivalent to ARBs in Patients Without Heart Failure | tctmd.com [tctmd.com]
- 16. Similar effectiveness of ACEi and ARB as hypertension treatment in real-world - - PACE-CME [pace-cme.org]
- 17. UpToDate 2018 [doctorabad.com]
Unmasking the Mimics: A Comparative Guide to Structural Analogs of Angiotensin II Antipeptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various structural analogs of Angiotensin II (Ang II) antipeptides. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document serves as a comprehensive resource for understanding the structure-activity relationships of these important therapeutic agents.
Angiotensin II, a potent vasoconstrictor peptide, plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. Its effects are mediated primarily through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Dysregulation of the renin-angiotensin system is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease. Consequently, the development of Ang II receptor antagonists has been a major focus of cardiovascular drug discovery. This guide explores both peptide and non-peptide structural analogs of Ang II, comparing their binding affinities and activities.
Comparative Analysis of Angiotensin II Analog Activity
The development of Angiotensin II receptor antagonists has evolved from early peptide-based analogs to highly selective and orally bioavailable non-peptide molecules. The following table summarizes the binding affinities (IC50 and Ki values) of representative peptide and non-peptide analogs for the AT1 and AT2 receptors. Lower values indicate higher binding affinity.
| Analog | Type | Target Receptor | IC50 (nM) | Ki (nM) | Reference(s) |
| Peptide Analogs | |||||
| Angiotensin II | Endogenous Ligand | AT1 & AT2 | - | 0.16 (AT1) | [1][2] |
| Saralasin ([Sar¹, Val⁵, Ala⁸]-Ang II) | Peptide Antagonist | AT1/AT2 | - | - | [3] |
| Sarile ([Sar¹, Ile⁸]-Ang II) | Peptide Antagonist | AT1/AT2 | - | - | [2] |
| CGP-42112A | Peptide Agonist | AT2 Selective | >10,000 (AT1) | - | [2] |
| PD-123,319 | Non-peptide Antagonist | AT2 Selective | 34 | - | [4] |
| Non-Peptide Analogs (ARBs) | |||||
| Losartan | Non-peptide Antagonist | AT1 Selective | 15 x 10⁻⁶ | - | [3] |
| Valsartan | Non-peptide Antagonist | AT1 Selective | - | - | [5] |
| Irbesartan | Non-peptide Antagonist | AT1 Selective | - | - | [5] |
| Candesartan | Non-peptide Antagonist | AT1 Selective | - | - | [5] |
| EXP6803 | Non-peptide Antagonist | AT1 Selective | - | - | [3] |
Key Signaling Pathways
The physiological effects of Angiotensin II are mediated through complex intracellular signaling cascades following its binding to AT1 and AT2 receptors.
Caption: Angiotensin II Signaling Pathways.
Experimental Workflows
The evaluation of Angiotensin II analogs typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.
Caption: Experimental Workflow for Angiotensin II Analog Evaluation.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the Angiotensin II receptors (AT1 and AT2).
1. Membrane Preparation:
-
Tissues (e.g., rat liver for AT1, porcine myometrium for AT2) or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Ang II) and varying concentrations of the unlabeled test compound.[5][7]
-
For total binding, only the radioligand and membranes are incubated.
-
For non-specific binding, a high concentration of an unlabeled standard antagonist is added to saturate the receptors.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.[6]
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[6][8]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the AT1 receptor, by detecting changes in intracellular calcium levels.[9][10]
1. Cell Culture and Plating:
-
Cells expressing the AT1 receptor (e.g., HEK293 cells) are cultured and seeded into 96-well plates.[9][11]
-
The cells are grown to a confluent monolayer.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer.[11][12]
-
The dye is taken up by the cells and is cleaved to its active, calcium-sensitive form.
3. Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
The test compound (for agonist activity) or the test compound followed by Angiotensin II (for antagonist activity) is added to the wells.
-
Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are monitored over time.[10]
4. Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
-
For antagonists, the concentration that inhibits 50% of the response to a fixed concentration of Angiotensin II (IC50) is calculated.
In Vivo Blood Pressure Measurement in Rats
This experiment assesses the effect of Angiotensin II analogs on blood pressure in a living organism.
1. Animal Model:
-
Male Wistar or spontaneously hypertensive rats (SHR) are commonly used.[13][14]
-
The animals are allowed to acclimatize to the housing conditions.
2. Surgical Implantation of Telemetry Device (Invasive Method):
-
A pressure-sensing catheter is surgically implanted into the abdominal aorta of the anesthetized rat.[14]
-
The transmitter body is placed in the abdominal cavity.
-
The animals are allowed to recover from surgery.
3. Blood Pressure Monitoring:
-
After recovery, blood pressure and heart rate are continuously monitored in conscious, unrestrained rats using a radiotelemetry system.[13]
-
Baseline blood pressure is recorded before drug administration.
4. Drug Administration and Data Collection:
-
The test compound is administered to the rats, typically via subcutaneous infusion using an osmotic minipump or by oral gavage.[13]
-
Blood pressure is continuously monitored for a specified period after drug administration.
5. Data Analysis:
-
The changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline are calculated.
-
The dose-response relationship for the effect of the compound on blood pressure is determined.
Note: Non-invasive methods, such as the tail-cuff method, can also be used for blood pressure measurement, but telemetry is considered the gold standard for continuous and accurate monitoring in conscious animals.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide angiotensin II receptor antagonists. III. Structure-function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Augmented Blood Pressure Variability in Hypertension Induced by Angiotensin II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin II Antipeptide: A Comparative Analysis of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on Angiotensin II antipeptide, a synthetically designed peptide intended to antagonize the effects of Angiotensin II. While direct comparative studies with modern Angiotensin II Receptor Blockers (ARBs) are limited in publicly available literature, this document summarizes the foundational research on the antipeptide and contrasts its characteristics with established alternatives based on available data.
Introduction to Angiotensin II Antagonism
Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure. Its effects are mediated primarily through the Angiotensin II Type 1 (AT1) receptor. Blockade of this receptor is a cornerstone of therapy for hypertension and other cardiovascular diseases. While non-peptide antagonists like Losartan (B1675146) are widely used, peptide-based antagonists, including the this compound, represent an alternative approach. The this compound, with the sequence H-Glu-Gly-Val-Tyr-Val-His-Pro-Val-OH, was designed based on the complementary mRNA sequence to human Angiotensin II.
Comparative Data Summary
Due to a lack of direct head-to-head studies in the available literature, a quantitative comparison of the this compound with other ARBs is not possible. The following table provides a conceptual comparison based on the distinct molecular nature and the general characteristics of peptide versus non-peptide antagonists.
| Feature | This compound (Peptide-based) | Non-Peptide ARBs (e.g., Losartan) |
| Mechanism of Action | Competitive antagonist at the Angiotensin II receptor. | Highly selective, competitive or non-competitive antagonists of the AT1 receptor.[1] |
| Molecular Nature | Octapeptide. | Small molecule, non-peptide. |
| Route of Administration | Likely intravenous due to peptide nature and susceptibility to proteolysis. | Orally bioavailable.[1] |
| Specificity | Designed to be specific for the Angiotensin II receptor. | High specificity for the AT1 receptor subtype over the AT2 receptor.[1] |
| Reported In Vivo Effects | Reported to cause uterine contractions and hypertensive responses in rats, indicating antagonistic action. | Well-documented antihypertensive effects in numerous clinical trials.[2][3] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the Angiotensin II signaling pathway it aims to inhibit and the typical workflow for evaluating such antagonists.
The diagram above illustrates the canonical Gq/11-PLC signaling cascade initiated by Angiotensin II binding to the AT1 receptor, leading to downstream cellular responses. The this compound is designed to competitively inhibit this initial binding step.
This workflow outlines the typical progression for characterizing a potential Angiotensin II antagonist, starting from in vitro binding and functional assays to in vivo studies in relevant animal models.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of the this compound to the AT1 receptor and compare it with other antagonists.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the AT1 receptor (e.g., rat liver or adrenal cortex).
-
Incubation: A fixed concentration of a radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound or a reference antagonist like Losartan).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Aortic Ring Contraction
Objective: To assess the functional antagonistic activity of the this compound by measuring its ability to inhibit Angiotensin II-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to Angiotensin II is generated.
-
Antagonist Incubation: The tissues are washed and then incubated with the this compound or a reference antagonist for a defined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to Angiotensin II is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the concentration-response curve and is often expressed as the pA2 value.
Conclusion
The this compound represents an early approach to antagonizing the renin-angiotensin system. While foundational studies demonstrated its intended antagonistic properties, the lack of recent, direct comparative data with modern, orally available, non-peptide ARBs makes a definitive performance comparison challenging. The information provided here serves as a guide to the existing published findings and the general methodologies used to evaluate such compounds. Further research would be necessary to fully elucidate the comparative efficacy and therapeutic potential of the this compound in the current landscape of cardiovascular drug development.
References
- 1. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of two angiotensin II receptor antagonists, irbesartan and losartan in mild-to-moderate hypertension. Irbesartan/Losartan Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the angiotensin II antagonist losartan with the angiotensin converting enzyme inhibitor enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Angiotensin II antipeptide proper disposal procedures
Proper disposal of Angiotensin II antipeptide is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a bioactive peptide, all waste containing this material should be handled as potentially hazardous. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory peptide waste management and should be supplemented by adherence to your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is essential. Although this compound is not classified as acutely hazardous, its full toxicological properties may not be extensively documented, and it should be handled with care.[2]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[3]
| PPE Category | Recommendation | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile).[1] | Protects against skin contact. |
| Eye Protection | Safety goggles or a face shield.[1] | Protects against accidental splashes. |
| Lab Coat | A buttoned lab coat is essential.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | A fume hood or biosafety cabinet should be used when handling lyophilized powder to prevent inhalation.[3] | The fine powder can easily become airborne. |
All handling of this compound should be conducted in a well-ventilated area or a designated chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures
The correct method for disposing of this compound waste depends on its form (liquid or solid). Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[1][4]
Liquid Waste Disposal
This category includes solutions containing this compound, such as unused stock solutions, experimental buffers, and reaction mixtures.
1. Segregation and Collection:
-
Collect all liquid peptide waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container should be labeled "Hazardous Chemical Waste," and the contents, including "this compound" and any solvents, should be clearly listed.[5]
2. Inactivation (Recommended): While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety by degrading the peptide.[1] Chemical hydrolysis is a common and effective method.
General Protocol for Chemical Inactivation of Peptide Waste: [1]
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]
-
Neutralization: After the inactivation period, check the pH of the solution.
-
If acidic (using HCl), slowly add a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is between 6.0 and 8.0.
-
If basic (using NaOH), slowly add a weak acid to achieve the same pH range.
-
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.
Alternatively, a 10% bleach solution can be used for inactivation with a minimum contact time of 30 minutes.[5][6]
3. Final Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1]
Solid Waste Disposal
This includes items contaminated with this compound, such as pipette tips, gloves, empty vials, and contaminated labware.[1]
1. Segregation and Collection:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][6]
2. Inactivation (Optional but Recommended):
-
For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes to decontaminate the materials before disposal.[5] After decontamination, the bleach solution should be decanted and managed as liquid chemical waste.[5]
3. Final Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Contact your institution's EHS department for pickup and disposal, which will likely involve incineration.[1][6]
Summary of Disposal Recommendations
The following table summarizes the general recommendations for the disposal of peptide waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH.[1] | Sufficient to hydrolyze and inactivate the peptide.[1] |
| Inactivation Time | Minimum 24 hours.[1] | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0.[1] | Neutral pH is generally required for institutional waste streams.[1] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area.[1] | Prevents accidental exposure and ensures proper handling.[1] |
| Final Disposal | Through institutional EHS or a licensed contractor.[1] | Ensures compliance with all local, state, and federal regulations.[1] |
Experimental Protocols
The disposal procedures outlined are based on general best practices for laboratory peptide waste, as specific protocols for this compound are not available. The primary method for inactivation is chemical hydrolysis.[1]
Detailed Protocol: Chemical Inactivation of Liquid Peptide Waste
-
Preparation: In a chemical fume hood, while wearing appropriate PPE, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Waste Addition: Carefully and slowly add the liquid peptide waste to the inactivation solution in a suitable container. It is recommended to use a ratio of 1 part waste to 10 parts inactivation solution.[1]
-
Reaction: Gently agitate the mixture to ensure it is homogenous. Allow the container to stand, loosely capped, in the fume hood for at least 24 hours at ambient temperature.[1]
-
Neutralization: After the 24-hour inactivation period, use a pH meter or pH strips to check the solution's pH.
-
For acidic solutions, add a base such as sodium bicarbonate or 1 M sodium hydroxide dropwise while stirring until the pH is between 6.0 and 8.0.
-
For basic solutions, add a weak acid, such as 1 M hydrochloric acid, dropwise while stirring to achieve the same pH range.
-
-
Final Collection: Once neutralized, transfer the solution to a hazardous waste container provided by your institution's EHS department. Ensure the container is properly labeled with all contents.
Diagrams
Caption: Workflow for Liquid this compound Waste Disposal.
Caption: Workflow for Solid this compound Waste Disposal.
Caption: Simplified Biological Degradation Pathway of Angiotensin II.[7]
References
Essential Safety and Operational Guide for Handling Angiotensin II Antipeptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Angiotensin II antipeptide. Adherence to these guidelines is vital for ensuring laboratory safety and the integrity of experimental outcomes. Angiotensin II is a potent bioactive peptide that requires careful handling due to its potential hazards, which include irritation to the skin and eyes, and harm if inhaled or ingested.[1]
Personal Protective Equipment (PPE) and Hazard Communication
When handling Angiotensin II, particularly in its lyophilized powder form, specific personal protective equipment is mandatory to minimize exposure risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication; however, the classification for Angiotensin II can vary by supplier.[1] It is therefore prudent to handle it with a consistent level of caution.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles equipped with side shields are necessary to protect against splashes and airborne particles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]
-
Body Protection: A laboratory coat or other impervious clothing should be worn to protect skin and personal attire from contamination.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, such as when weighing the lyophilized powder, a suitable respirator should be used.[1] All handling of powdered Angiotensin II should occur in a well-ventilated area, ideally within a chemical fume hood.[1]
GHS Hazard Classifications for Angiotensin II:
While some safety data sheets (SDS) do not classify the substance as hazardous[2], others provide specific GHS classifications. This variability underscores the importance of consulting the specific SDS provided by your supplier.
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 |
Note: This table is based on publicly available Safety Data Sheets and may not be exhaustive. Always refer to the SDS from your supplier for the most accurate information.[1][3]
Experimental Protocol: Preparation of a 1 mM Angiotensin II Stock Solution
This protocol details the steps for preparing a 1 mM stock solution from lyophilized Angiotensin II powder.[1]
Materials:
-
Angiotensin II, lyophilized powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile microcentrifuge tubes or other appropriate sterile containers
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized Angiotensin II to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial, which can affect the peptide's stability.[1]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Angiotensin II powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM solution, you will need approximately 1.046 mg of Angiotensin II (assuming a molecular weight of 1046.2 g/mol ).[1]
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube.[1]
-
Reconstitution: Add the calculated volume of sterile water or buffer to the tube. For the example above, you would add 1 mL.[1]
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1][4]
Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of Angiotensin II.
First Aid and Emergency Procedures
In case of exposure to Angiotensin II, the following first aid measures should be taken immediately.
First-Aid Measures:
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5][6]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[5] Seek medical attention.[5]
-
After Swallowing: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a physician.[3]
Spill and Leak Procedures:
In the event of a spill, evacuate the area.[4] Wear appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves.[4] Prevent the formation of dust.[5][7] Sweep up the material, place it in a bag, and hold it for waste disposal.[4] Ensure the area is well-ventilated and wash the spill site after material pickup is complete.[4] Do not allow the chemical to enter drains.[5]
Disposal Plan
All waste materials contaminated with Angiotensin II should be handled as hazardous waste.
-
Collection: Collect and arrange for disposal in accordance with appropriate laws and regulations.[5] Adhered or collected material should be promptly disposed of.[5]
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always observe all federal, state, and local environmental regulations.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
